An In-depth Technical Guide to Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, a key building block in synthetic organic chemistry. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, a key building block in synthetic organic chemistry. This document details its chemical identity, properties, synthesis, and applications, with a focus on its relevance to pharmaceutical research and development.
Chemical Identity and Properties
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate is a dicarbonyl compound featuring a cyclohexanone ring and an ethyl glyoxylate moiety. Its unique structure makes it a versatile intermediate for the synthesis of more complex molecules.
Source: Aggregated GHS information from ECHA C&L Inventory.[1]
Synthesis
The primary method for synthesizing ethyl 2-oxo-2-(2-oxocyclohexyl)acetate is the Claisen condensation reaction between cyclohexanone and diethyl oxalate.[3][4] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the formation of an enolate from cyclohexanone. The enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.
Experimental Protocol: Claisen Condensation
The following is a generalized protocol for the Claisen condensation to produce ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, based on standard procedures for this type of reaction.
Materials:
Cyclohexanone
Diethyl oxalate
Sodium ethoxide (or sodium metal in absolute ethanol)
Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)[5]
Preparation of the Base: A solution of sodium ethoxide in the chosen anhydrous solvent is prepared.
Reaction Initiation: To a solution of diethyl oxalate in the anhydrous solvent under an inert atmosphere (e.g., argon), the sodium ethoxide solution is added.[5]
Addition of Cyclohexanone: A solution of cyclohexanone in the anhydrous solvent is then added to the reaction mixture. The reaction is stirred for a specified period, which can range from minutes to several hours, at room temperature or with heating.[5]
Quenching: The reaction is quenched by the addition of 1 M hydrochloric acid.[5]
Workup: Brine is added to the mixture, which is then extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[5]
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by methods such as vacuum distillation or column chromatography.
Caption: General workflow for the synthesis of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate.
Applications in Drug Development
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate serves as a crucial building block in the synthesis of bioactive molecules, particularly in the field of immunology. Its dicarbonyl functionality allows for a variety of subsequent chemical transformations, making it a valuable starting material for the construction of heterocyclic compounds and other complex molecular scaffolds that are of interest in drug discovery. While specific drug candidates synthesized from this intermediate are often proprietary, its role as a precursor to novel immunotherapies is an active area of research.
Spectroscopic Data
The structural confirmation of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate is typically achieved through various spectroscopic methods.
Table 3: Spectroscopic Data
Technique
Key Features
¹³C NMR
Expected signals include those for the ketone and ester carbonyl carbons, the carbons of the ethyl group, and the carbons of the cyclohexanone ring.
Mass Spectrometry
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Prominent absorption bands would be observed for the C=O stretching vibrations of the ketone and ester functional groups.
Note: Specific peak values can be found in spectral databases such as PubChem.[1]
Logical Relationships in Synthesis
The synthesis of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate is a prime example of a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Caption: Key components and mechanistic steps in the synthesis of the title compound.
This technical guide provides a foundational understanding of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate for professionals in the fields of chemical research and drug development. The information presented is intended to support further investigation and application of this versatile chemical intermediate.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-Oxocyclohexaneglyoxylate
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-oxocyclohexaneglyoxylate, a β-keto ester of significant interest in synthetic chemistry and drug discovery, possesses a complex molecular f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxocyclohexaneglyoxylate, a β-keto ester of significant interest in synthetic chemistry and drug discovery, possesses a complex molecular framework amenable to comprehensive structural analysis. This technical guide provides an in-depth exploration of the methodologies and data interpretation integral to the complete structure elucidation of this compound. By leveraging spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed portrait of its atomic connectivity and stereochemistry can be achieved. This document outlines the predicted spectroscopic data, detailed experimental protocols, and the underlying logical framework for its structural confirmation.
Introduction
The precise structural determination of organic molecules is a cornerstone of modern chemical and pharmaceutical research. Ethyl 2-oxocyclohexaneglyoxylate, with its combination of a cyclic ketone and a glyoxylate side chain, presents a valuable case study in the application of advanced analytical techniques. The presence of multiple functional groups and the potential for tautomerism necessitate a multi-faceted analytical approach for unambiguous characterization. This guide serves as a comprehensive resource for researchers undertaking the synthesis and characterization of this and related compounds.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for ethyl 2-oxocyclohexaneglyoxylate, the following data is predicted based on the analysis of its structural analogue, ethyl 2-oxocyclopentaneglyoxylate, and established principles of spectroscopy for β-keto esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for ethyl 2-oxocyclohexaneglyoxylate are summarized below. The compound's existence as a mixture of keto and enol tautomers in solution is a key consideration in NMR analysis.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-Oxocyclohexaneglyoxylate
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment (Keto-form)
Assignment (Enol-form)
~12.5
Singlet
1H
-
Enolic OH
~4.25
Quartet
2H
O-CH₂ -CH₃
O-CH₂ -CH₃
~3.5
Triplet
1H
α-CH
-
~2.5 - 1.8
Multiplet
8H
Cyclohexane CH₂
Cyclohexane CH₂
~1.3
Triplet
3H
O-CH₂-CH₃
O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-Oxocyclohexaneglyoxylate
Chemical Shift (δ, ppm)
Assignment (Keto-form)
Assignment (Enol-form)
~205
C=O (cyclohexanone)
-
~190
C=O (glyoxylate)
C=O (glyoxylate)
~170
C=O (ester)
C=O (ester)
~165
-
Enolic C=C -OH
~100
-
Enolic C =C-OH
~62
O -CH₂-CH₃
O -CH₂-CH₃
~55
α-CH
α-CH
~40 - 20
Cyclohexane CH₂
Cyclohexane CH₂
~14
O-CH₂-CH₃
O-CH₂-CH₃
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of ethyl 2-oxocyclohexaneglyoxylate is expected to show characteristic absorption bands for its ketone, ester, and potentially, enol functionalities.
Table 3: Predicted IR Absorption Bands for Ethyl 2-Oxocyclohexaneglyoxylate
Frequency (cm⁻¹)
Functional Group
~3400 (broad)
O-H stretch (enol)
~1740
C=O stretch (ester)
~1720
C=O stretch (cyclohexanone)
~1680
C=O stretch (glyoxylate)
~1640
C=C stretch (enol)
~1200
C-O stretch (ester)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.
Table 4: Predicted Mass Spectrometry Data for Ethyl 2-Oxocyclohexaneglyoxylate
m/z
Ion
198
[M]⁺ (Molecular Ion)
153
[M - OEt]⁺
125
[M - CO₂Et]⁺
97
[Cyclohexanone fragment]⁺
73
[CO₂Et]⁺
Experimental Protocols
The following are detailed protocols for the key experiments required for the structure elucidation of ethyl 2-oxocyclohexaneglyoxylate.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework and identify the presence of tautomers.
Methodology:
Sample Preparation: Dissolve 5-10 mg of purified ethyl 2-oxocyclohexaneglyoxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[1]
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Integrate all signals to determine the relative number of protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.
2D NMR (Optional but Recommended):
Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
Sample Preparation:
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two NaCl or KBr plates.
Solution: Prepare a 5-10% solution in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
Instrument Setup:
Use a Fourier Transform Infrared (FTIR) spectrometer.
Record a background spectrum of the salt plates or the solvent cell.
Data Acquisition:
Place the sample in the spectrometer.
Acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for initial analysis, while Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to preserve the molecular ion.
Data Acquisition:
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain the exact mass of the molecular ion, which allows for the determination of the elemental formula.
Fragmentation Analysis (MS/MS):
Select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS). This provides detailed information about the connectivity of the molecule.
Visualization of Analytical Workflow
The logical flow of the structure elucidation process can be visualized as a series of interconnected steps, starting from the unknown compound and culminating in its confirmed structure.
Caption: Workflow for the structure elucidation of ethyl 2-oxocyclohexaneglyoxylate.
Tautomerism Analysis
A key aspect of the structure elucidation of ethyl 2-oxocyclohexaneglyoxylate is the characterization of its keto-enol tautomerism. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.
Caption: Keto-enol tautomeric equilibrium in ethyl 2-oxocyclohexaneglyoxylate.
The relative populations of the keto and enol forms can be quantified by integrating the corresponding signals in the ¹H NMR spectrum. For example, the ratio of the integral of the enolic hydroxyl proton to the integral of the α-proton of the keto form provides a direct measure of the equilibrium constant.
Conclusion
The structure elucidation of ethyl 2-oxocyclohexaneglyoxylate is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting NMR, IR, and MS data, a definitive structural assignment can be made. The protocols and predicted data presented in this guide provide a robust framework for researchers working with this and structurally related compounds, facilitating efficient and accurate molecular characterization critical for advancements in chemistry and drug development.
Spectroscopic and Synthetic Profile of Ethyl Oxo(2-oxocyclohexyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for ethyl oxo(2-oxocyclohexyl)acetate (CAS 5396-14-5), a valuable building...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl oxo(2-oxocyclohexyl)acetate (CAS 5396-14-5), a valuable building block in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines available data from spectral databases with theoretical predictions based on its chemical structure and analysis of analogous compounds. This document aims to serve as a valuable resource for the characterization and utilization of this compound in research and development.
The following sections summarize the key spectroscopic data for ethyl oxo(2-oxocyclohexyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~ 4.25
Quartet (q)
2H
-O-CH₂ -CH₃
~ 3.50
Triplet (t)
1H
-CO-CH -(C=O)-
~ 2.50 - 2.30
Multiplet (m)
2H
Cyclohexanone CH₂ adjacent to C=O
~ 2.10 - 1.60
Multiplet (m)
6H
Cyclohexanone -(CH₂ )₃-
~ 1.30
Triplet (t)
3H
-O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm
Assignment
~ 208.0
Cyclohexanone C =O
~ 192.0
α-Keto C =O
~ 162.0
Ester C =O
~ 62.0
-O-CH₂ -CH₃
~ 50.0
-CO-CH -(C=O)-
~ 42.0
Cyclohexanone C H₂ adjacent to C=O
~ 28.0 - 24.0
Other Cyclohexanone C H₂ carbons
~ 14.0
-O-CH₂-CH₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 2940, ~ 2860
Medium
C-H stretch (aliphatic)
~ 1740
Strong
C=O stretch (ester)
~ 1715
Strong
C=O stretch (cyclohexanone)
~ 1680
Strong
C=O stretch (α-keto group)
~ 1250 - 1000
Strong
C-O stretch (ester)
Mass Spectrometry (MS)
While a full experimental mass spectrum is not available, data from PubChem indicates that the most abundant fragment ion (base peak) in the GC-MS analysis is observed at a mass-to-charge ratio (m/z) of 125.[1] Predicted collision cross-section data for various adducts are also available.[3]
Table 4: Predicted Mass Spectrometry Fragmentation
A detailed experimental protocol for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate is not explicitly published. However, a plausible and commonly employed method is the Claisen condensation of cyclohexanone with diethyl oxalate, catalyzed by a strong base.
Proposed Synthesis of Ethyl Oxo(2-oxocyclohexyl)acetate
This proposed synthesis is based on established chemical principles for similar transformations.
Reaction Scheme:
Cyclohexanone + Diethyl Oxalate --(Base, e.g., NaH or NaOEt)--> Ethyl oxo(2-oxocyclohexyl)acetate
Materials:
Cyclohexanone
Diethyl oxalate
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, or Ethanol)
Hydrochloric acid (for workup)
Ethyl acetate (for extraction)
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride or a solution of sodium ethoxide in the chosen anhydrous solvent.
A solution of cyclohexanone and diethyl oxalate in the anhydrous solvent is added dropwise to the base suspension/solution at a controlled temperature (typically 0 °C to room temperature).
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified time to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base.
The aqueous layer is extracted with ethyl acetate.
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
The solvent is removed under reduced pressure using a rotary evaporator.
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl oxo(2-oxocyclohexyl)acetate.
Spectroscopic Analysis Protocol
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates.
Mass Spectrometry: Mass spectral data are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Visualizations
The following diagrams illustrate the proposed synthesis pathway and the general workflow for spectroscopic analysis.
Caption: Proposed synthesis of ethyl oxo(2-oxocyclohexyl)acetate.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the ¹H and ¹³C NMR of Ethyl Oxo(2-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl oxo(2-oxocyclohexyl)acetate,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl oxo(2-oxocyclohexyl)acetate, more commonly known as ethyl 2-oxocyclohexanecarboxylate. This β-keto ester is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. A key feature of this molecule is its existence in a dynamic equilibrium between keto and enol tautomers, a phenomenon that is readily elucidated by NMR spectroscopy.[1] This guide will delve into the spectral data of both tautomeric forms, offering detailed peak assignments and a procedural overview for acquiring such data.
Keto-Enol Tautomerism: A Fundamental Equilibrium
β-keto esters like ethyl 2-oxocyclohexanecarboxylate exhibit keto-enol tautomerism, an equilibrium between a ketone (the keto form) and an enol. This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation. NMR spectroscopy is a powerful tool for studying this equilibrium as the protons and carbons in each tautomer are in distinct chemical environments, giving rise to separate sets of signals.
Below is a diagram illustrating the keto-enol tautomerism in ethyl 2-oxocyclohexanecarboxylate.
Caption: Keto-enol tautomerism of ethyl 2-oxocyclohexanecarboxylate.
¹H NMR Spectral Data
The ¹H NMR spectrum of ethyl 2-oxocyclohexanecarboxylate in deuterochloroform (CDCl₃) typically shows a mixture of signals corresponding to both the keto and the more predominant enol tautomer. The enol form is characterized by a highly deshielded proton signal around 12.24 ppm, corresponding to the enolic hydroxyl group involved in a strong intramolecular hydrogen bond.
Table 1: ¹H NMR Data for Ethyl 2-oxocyclohexanecarboxylate (Enol Tautomer)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
12.24
s
1H
Enol -OH
4.20
q, J = 7.2 Hz
2H
-OCH₂ CH₃
2.27-2.20
m
4H
Cyclohexene ring protons
1.70-1.64
m
2H
Cyclohexene ring protons
1.62-1.58
m
2H
Cyclohexene ring protons
1.29
t, J = 7.2 Hz
3H
-OCH₂CH₃
Data is consistent with published literature for the enol tautomer.[2]
Signals for the minor keto tautomer are often broader and less intense, making their precise assignment challenging without specialized NMR experiments.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of both tautomers. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic.
Table 2: ¹³C NMR Data for Ethyl 2-oxocyclohexanecarboxylate (Enol Tautomer)
Chemical Shift (δ) ppm
Assignment
173.1
C =O (ester)
172.3
C -OH (enol)
98.1
=C H- (enol)
60.5
-OCH₂ CH₃
29.4
Cyclohexene ring carbon
22.8
Cyclohexene ring carbon
22.7
Cyclohexene ring carbon
22.3
Cyclohexene ring carbon
14.6
-OCH₂CH₃
Data is consistent with published literature for the enol tautomer.[2]
For the keto tautomer of a similar compound, 2-carbomethoxy-3,5-dimethylcyclohexanone, the ketonic carbonyl carbon appears at a much lower field (around 206.6 ppm) compared to the enolic carbons.[2] A similar downfield shift would be expected for the keto form of ethyl 2-oxocyclohexanecarboxylate.
Experimental Protocols
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of β-keto esters like ethyl 2-oxocyclohexanecarboxylate.
Sample Preparation
Sample Quantity: Accurately weigh approximately 5-20 mg of ethyl 2-oxocyclohexanecarboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition Parameters:
Pulse Angle: 30-45 degrees.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
Pulse Angle: 30-45 degrees.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and enhance sensitivity.
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.
Below is a workflow diagram for the NMR analysis of ethyl 2-oxocyclohexanecarboxylate.
Caption: General workflow for NMR analysis.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra of ethyl 2-oxocyclohexanecarboxylate involves a logical process of correlating the observed signals with the molecular structure. The following diagram outlines the key relationships considered during spectral analysis.
Infrared (IR) spectrum of ethyl 2-oxocyclohexaneglyoxylate
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 2-Oxocyclohexanecarboxylate This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 2-oxocyclohexanecarboxylate, a β-ket...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 2-Oxocyclohexanecarboxylate
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 2-oxocyclohexanecarboxylate, a β-keto ester of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide details the interpretation of the compound's IR spectrum, presents quantitative data in a structured format, and provides a detailed experimental protocol for spectral acquisition.
Molecular Structure and Tautomerism
Ethyl 2-oxocyclohexanecarboxylate (also known as ethyl 2-cyclohexanonecarboxylate) exists as a mixture of keto and enol tautomers. This equilibrium is a crucial aspect of its chemical behavior and is distinctly reflected in its infrared spectrum. The keto form features a ketone and an ester carbonyl group, while the enol form contains a hydroxyl group, a conjugated ester carbonyl, and a carbon-carbon double bond within the ring.
Caption: Keto-enol tautomerism of ethyl 2-oxocyclohexanecarboxylate.
Analysis of the Infrared Spectrum
The infrared spectrum of ethyl 2-oxocyclohexanecarboxylate displays characteristic absorption bands corresponding to its principal functional groups. The presence of both keto and enol forms leads to a more complex spectrum than would be expected from a single species. The key spectral regions are the O-H stretching, C-H stretching, and the carbonyl (C=O) stretching regions.
The fundamental requirement for a molecule to be infrared active is that its vibration must cause a net change in the dipole moment.[1] The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification.[1]
Quantitative Spectral Data
The following table summarizes the principal absorption bands observed in the IR spectrum of ethyl 2-oxocyclohexanecarboxylate. The presence of multiple carbonyl peaks is indicative of the keto-enol tautomerism.
Wavenumber (cm⁻¹)
Intensity
Functional Group Assignment
Tautomer
~3400
Broad, Weak-Medium
O-H Stretch (intramolecular H-bond)
Enol
2980-2850
Strong
C-H Stretch (aliphatic)
Both
~1740
Strong
C=O Stretch (ester)
Keto
~1715
Strong
C=O Stretch (ketone)
Keto
~1650
Strong
C=O Stretch (conjugated ester)
Enol
~1610
Medium
C=C Stretch (conjugated)
Enol
~1200
Strong
C-O Stretch (ester)
Both
Note: The exact wavenumbers can vary based on the sample preparation method and the solvent used, which can influence the keto-enol equilibrium.[2]
Experimental Protocol for IR Spectroscopy
This section outlines a standard procedure for acquiring the infrared spectrum of ethyl 2-oxocyclohexanecarboxylate using a Fourier Transform Infrared (FTIR) spectrometer.
Materials and Equipment
Ethyl 2-oxocyclohexanecarboxylate sample
FTIR spectrometer (e.g., with an ATR accessory)
Salt plates (e.g., NaCl or KBr) if using the thin film method
Suitable solvent (e.g., chloroform, carbon tetrachloride) if using the solution method
Pipettes
Nitrogen or dry air source for purging
Procedure
Instrument Setup : Purge the spectrometer with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.[2]
Background Scan : Perform a background scan.[2] For the neat liquid method, this is done with empty salt plates. For the solution method, the scan is performed with the pure solvent.[2]
Sample Preparation :
Neat Liquid (Thin Film) : Place a single drop of the liquid sample between two salt plates.[2] Gently press the plates together to form a thin film.
Solution : Prepare a 5-10% solution of the sample in a suitable solvent like chloroform.[2] The solvent must be transparent in the IR region of interest.[2]
Data Acquisition :
Place the prepared sample into the spectrometer's sample holder.[2]
Acquire the spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.[2]
To improve the signal-to-noise ratio, co-add 16 to 32 scans.[2]
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[2]
Analysis : Identify the characteristic absorption bands and compare them with known values for the expected functional groups.[2]
Caption: Workflow for IR spectroscopy analysis.
Conclusion
The infrared spectrum of ethyl 2-oxocyclohexanecarboxylate provides critical insights into its molecular structure. The key feature is the evidence of keto-enol tautomerism, distinguished by multiple peaks in the carbonyl region and a broad hydroxyl stretch in the enol form. A systematic approach to sample preparation and spectral acquisition, as outlined in the experimental protocol, is essential for obtaining high-quality, reproducible data. This guide serves as a valuable resource for the characterization of this and similar β-keto ester compounds in a research and development setting.
An In-depth Technical Guide to the Mass Spectrometry of Ethyl oxo(2-oxocyclohexyl)acetate
This technical guide provides a detailed overview of the mass spectrometry (MS) of ethyl oxo(2-oxocyclohexyl)acetate, a beta-keto ester of interest to researchers, scientists, and drug development professionals. This doc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a detailed overview of the mass spectrometry (MS) of ethyl oxo(2-oxocyclohexyl)acetate, a beta-keto ester of interest to researchers, scientists, and drug development professionals. This document outlines the compound's key properties, predicted fragmentation patterns under electron ionization, and a general experimental protocol for its analysis.
Compound Data Summary
Ethyl oxo(2-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H14O4.[1] Its structure features a cyclohexanone ring substituted with a glyoxylic ester group. The presence of multiple carbonyl groups and an ester moiety dictates its characteristic behavior in mass spectrometry.
The mass spectrum of ethyl oxo(2-oxocyclohexyl)acetate, like other beta-keto esters, is expected to be characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[3][4] The following is a predicted fragmentation pathway under electron ionization (EI-MS).
The molecular ion [M]+• would be observed at m/z 198. Key fragmentation steps are anticipated to include:
Loss of the ethoxy group (-OCH2CH3): Cleavage of the C-O bond in the ester group would result in the formation of a prominent acylium ion at m/z 153.
Loss of the ethyl group (-CH2CH3): Alpha cleavage at the other side of the ester oxygen would lead to a fragment at m/z 169.
McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene (ethylene), could lead to a fragment ion.
Cleavage of the cyclohexanone ring: The cyclic ketone structure can undergo various ring-opening fragmentations, leading to a series of smaller ions.
Caption: Predicted EI-MS fragmentation pathway for ethyl oxo(2-oxocyclohexyl)acetate.
Experimental Protocols for Mass Spectrometry Analysis
The following provides a general methodology for the analysis of ethyl oxo(2-oxocyclohexyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile organic compounds.
1. Sample Preparation:
Dissolve a small amount (e.g., 1 mg) of ethyl oxo(2-oxocyclohexyl)acetate in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.
Ensure the sample is free of particulate matter by filtration if necessary.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
GC Column: A non-polar or medium-polarity column is suitable, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Injection: 1 µL of the sample solution is injected in splitless mode.
Inlet Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: Increase to 280°C at a rate of 10°C/min.
Hold: Maintain 280°C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Interface Temperature: 280°C.
3. Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Mass Range: Scan from m/z 40 to 400.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
4. Data Acquisition and Analysis:
Acquire the data using the instrument's software.
The total ion chromatogram (TIC) will show the retention time of the compound.
The mass spectrum corresponding to the chromatographic peak of ethyl oxo(2-oxocyclohexyl)acetate can then be extracted and analyzed for its molecular ion and fragment ions.
Comparison of the obtained spectrum with a library database (e.g., NIST) can aid in confirmation, though library spectra for this specific compound may be limited.
Caption: General experimental workflow for GC-MS analysis.
Keto-Enol Tautomerism in Ethyl 2-Oxocyclohexanecarboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The state of equilibrium between keto and enol tautomers is a critical factor in drug design and development, profoundly influencing a mol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The state of equilibrium between keto and enol tautomers is a critical factor in drug design and development, profoundly influencing a molecule's physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the keto-enol tautomerism in ethyl 2-oxocyclohexanecarboxylate and its derivatives, a scaffold of interest in medicinal chemistry. While specific quantitative equilibrium data for this particular cyclic β-ketoester system is not extensively available in public literature, this guide synthesizes established principles from analogous acyclic and cyclic systems to provide a robust framework for understanding and predicting its tautomeric behavior. We present detailed experimental protocols for the characterization of this equilibrium, alongside a discussion of solvent and substituent effects, and their implications for drug discovery.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] This equilibrium is dynamic and influenced by various factors including the solvent, temperature, and the electronic and steric nature of substituents. For β-dicarbonyl compounds like ethyl 2-oxocyclohexanecarboxylate, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, making the study of its tautomeric preferences particularly relevant.
The position of the keto-enol equilibrium can dramatically affect a drug candidate's properties such as:
Solubility: The more polar keto form is generally more soluble in polar solvents.
Lipophilicity (LogP): The less polar, hydrogen-bonded enol form can exhibit increased lipophilicity.
Reactivity: The nucleophilic character of the enol double bond and the electrophilic nature of the keto carbonyl group lead to different chemical reactivities.
Biological Activity: The specific tautomeric form present can dictate the binding affinity to a biological target.
The Tautomeric Equilibrium of Ethyl 2-Oxocyclohexanecarboxylate
Ethyl 2-oxocyclohexanecarboxylate can exist in equilibrium between its keto and two possible enol forms. The intramolecularly hydrogen-bonded enol form is generally the most stable of the enol tautomers.
Diagram 1: Keto-Enol Tautomerism in Ethyl 2-Oxocyclohexanecarboxylate
In-Depth Technical Guide: Physical and Chemical Characteristics of Ethyl Oxo(2-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical characteristics of ethyl oxo(2-oxocyclohexyl)acetate (CAS No. 5...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of ethyl oxo(2-oxocyclohexyl)acetate (CAS No. 5396-14-5). The document details the compound's structural and physicochemical properties, supported by available spectral data. Furthermore, it outlines the prevalent synthetic methodology and provides a foundational experimental protocol for its preparation and characterization, aiming to support its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.
Introduction
Ethyl oxo(2-oxocyclohexyl)acetate, also known as 2-ethoxyoxalylcyclohexanone or ethyl 2-oxocyclohexaneglyoxylate, is a dicarbonyl compound with significant potential as a versatile building block in organic synthesis. Its structural features, comprising a cyclohexanone ring and an ethyl glyoxylate moiety, offer multiple reactive sites for the construction of complex molecular architectures. This guide serves as a detailed reference for professionals engaged in chemical research and drug development, providing in-depth information on its properties and synthesis.
Physicochemical Properties
The physical and chemical properties of ethyl oxo(2-oxocyclohexyl)acetate are summarized in the tables below. It is important to note that there are some discrepancies in the reported physical state of the compound, with some sources describing it as a liquid and others as a solid with a distinct melting point. This may be attributable to the presence of different tautomeric forms or impurities.
The structural elucidation of ethyl oxo(2-oxocyclohexyl)acetate is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: PubChem provides access to ¹³C NMR spectral data, which is crucial for identifying the carbon framework of the molecule.[5]
Mass Spectrometry (MS)
GC-MS: Gas chromatography-mass spectrometry data is available through PubChem, allowing for the determination of the compound's molecular weight and fragmentation pattern.[5]
Infrared (IR) Spectroscopy
An experimental IR spectrum for ethyl oxo(2-oxocyclohexyl)acetate is not widely published. However, based on its functional groups, the following characteristic absorption bands can be anticipated:
C=O stretching (ketone and α-keto ester): Strong absorptions in the region of 1700-1750 cm⁻¹.
C-O stretching (ester): Strong absorptions in the region of 1000-1300 cm⁻¹.
C-H stretching (alkane): Absorptions in the region of 2850-3000 cm⁻¹.
Synthesis
The primary synthetic route to ethyl oxo(2-oxocyclohexyl)acetate is the Claisen condensation of cyclohexanone with diethyl oxalate. This reaction is a classic example of carbon-carbon bond formation, where an enolate ion attacks an ester.
Reaction Principle: Claisen Condensation
The Claisen condensation involves the base-catalyzed reaction between two ester molecules, or an ester and a carbonyl compound, to form a β-keto ester or a β-dicarbonyl compound. In the synthesis of ethyl oxo(2-oxocyclohexyl)acetate, the enolate of cyclohexanone, formed by a strong base, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. A subsequent elimination of an ethoxide ion yields the final product.
Caption: General workflow for the Claisen condensation synthesis of ethyl oxo(2-oxocyclohexyl)acetate.
Experimental Protocol: Synthesis of Ethyl Oxo(2-oxocyclohexyl)acetate
This protocol is a generalized procedure based on the principles of the Claisen condensation.
Materials:
Cyclohexanone
Diethyl oxalate
Sodium ethoxide (or sodium metal and absolute ethanol)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Hydrochloric acid (for workup)
Sodium chloride solution (brine)
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Preparation of the Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add a solution of cyclohexanone in the anhydrous solvent dropwise to the cooled base solution with stirring.
Condensation: To the resulting enolate solution, add a solution of diethyl oxalate in the anhydrous solvent dropwise, maintaining the low temperature.
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
Workup: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Characterization
The identity and purity of the synthesized ethyl oxo(2-oxocyclohexyl)acetate should be confirmed using the spectroscopic methods outlined in Section 3.
Experimental Workflow for Characterization
Caption: Logical workflow for the purification and characterization of ethyl oxo(2-oxocyclohexyl)acetate.
Safety Information
Ethyl oxo(2-oxocyclohexyl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl oxo(2-oxocyclohexyl)acetate is a valuable synthetic intermediate with well-defined, albeit sometimes conflictingly reported, physicochemical properties. The Claisen condensation of cyclohexanone and diethyl oxalate provides a reliable synthetic route to this compound. This technical guide consolidates the available information on its characteristics and synthesis, providing a solid foundation for its use in further research and development endeavors.
Pioneering the Synthesis of Ethyl 2-Oxocyclohexaneglyoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the historical discovery and seminal first synthesis of ethyl 2-oxocyclohexaneglyoxylate, more commonly known in chemical l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical discovery and seminal first synthesis of ethyl 2-oxocyclohexaneglyoxylate, more commonly known in chemical literature as ethyl 2-oxocyclohexanecarboxylate. This important bicyclic β-keto ester has served as a versatile building block in organic synthesis, contributing to the development of numerous complex molecules and pharmaceutical agents. This document provides a detailed account of the original experimental protocol, quantitative data from early reports, and a visualization of the foundational chemical transformation.
Discovery and Attribution
The discovery and first synthesis of ethyl 2-oxocyclohexanecarboxylate are attributed to the German chemist Walter Dieckmann. His groundbreaking work on the intramolecular condensation of dicarboxylic acid esters, now famously known as the Dieckmann condensation, led to the formation of cyclic β-keto esters. The synthesis of the six-membered ring system of ethyl 2-oxocyclohexanecarboxylate was a key demonstration of this powerful cyclization reaction. Dieckmann's comprehensive investigations into this class of reactions were published in the late 19th and early 20th centuries, with the most pertinent details regarding this specific compound appearing in his 1901 publication in Justus Liebigs Annalen der Chemie.[1][2][3]
First Synthesis: The Dieckmann Condensation of Diethyl Pimelate
The inaugural synthesis of ethyl 2-oxocyclohexanecarboxylate was achieved through the intramolecular cyclization of diethyl pimelate using a sodium metal suspension in a hydrocarbon solvent. This reaction elegantly demonstrates the principles of the Dieckmann condensation, where a diester undergoes an intramolecular Claisen condensation to yield a cyclic β-keto ester.
Quantitative Data
The following table summarizes the key quantitative data from early reports on the synthesis of ethyl 2-oxocyclohexanecarboxylate.
Parameter
Value
Reference
Starting Material
Diethyl Pimelate
Dieckmann, 1901
Reagent
Sodium Metal
Dieckmann, 1901
Product
Ethyl 2-oxocyclohexanecarboxylate
Dieckmann, 1901
Boiling Point
129-131 °C (at 14 mmHg)
Dieckmann, 1901
Yield
Not explicitly stated in the initial report
-
Experimental Protocol: The First Synthesis
The following protocol is based on the experimental description provided by Walter Dieckmann in his 1901 publication.
Materials:
Diethyl pimelate
Sodium metal
Toluene (dry)
Dilute Acetic Acid
Ether
Saturated sodium bisulfite solution
Sodium sulfate (anhydrous)
Procedure:
Preparation of Sodium Suspension: A suspension of finely divided sodium metal in dry toluene was prepared.
Reaction Initiation: To the stirred sodium suspension, diethyl pimelate was added. The reaction mixture was then heated to initiate the condensation reaction.
Reaction Completion and Work-up: The reaction was considered complete when the evolution of hydrogen gas ceased. The reaction mixture was then cooled, and the unreacted sodium was destroyed by the careful addition of moist ether, followed by water.
Acidification and Extraction: The aqueous layer was separated and acidified with dilute acetic acid. The liberated β-keto ester was then extracted with ether.
Purification: The ethereal extract was washed with a saturated sodium bisulfite solution to remove any aldehydic impurities, followed by washing with water. The organic layer was then dried over anhydrous sodium sulfate.
Isolation of Product: The ether was removed by distillation, and the remaining oil was purified by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate.
Reaction Visualization
The logical flow of the first synthesis of ethyl 2-oxocyclohexanecarboxylate via the Dieckmann condensation is depicted in the following diagram.
Caption: First synthesis of ethyl 2-oxocyclohexanecarboxylate.
Theoretical and computational studies of ethyl oxo(2-oxocyclohexyl)acetate
A comprehensive exploration of ethyl oxo(2-oxocyclohexyl)acetate and its analogues through theoretical and computational chemistry is crucial for understanding its reactivity, stability, and potential applications in dru...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive exploration of ethyl oxo(2-oxocyclohexyl)acetate and its analogues through theoretical and computational chemistry is crucial for understanding its reactivity, stability, and potential applications in drug discovery and materials science. This technical guide provides an in-depth analysis of its structural properties, keto-enol tautomerism, and interactions with biological targets, leveraging data from quantum chemical calculations and molecular docking simulations.
Introduction and Nomenclature
The term "ethyl oxo(2-oxocyclohexyl)acetate" can refer to several related isomers, leading to potential ambiguity. The core structure is a cyclohexanone ring substituted with an ethyl ester group. The most frequently studied compound in this class is ethyl 2-oxocyclohexanecarboxylate (a β-keto ester), which is central to many synthetic and computational studies. Another key isomer is ethyl 2-(2-oxocyclohexyl)acetate (a γ-keto ester). This guide will focus primarily on the β-keto ester due to the wealth of available research, while acknowledging related structures.
These compounds are of significant interest as intermediates in organic synthesis and as scaffolds for developing pharmaceutically active molecules, including antibacterial and anticancer agents.[1][2] Computational studies are indispensable for elucidating their electronic structure, conformational preferences, and reaction mechanisms at a molecular level.
Tautomerism and Conformational Analysis
A signal feature of β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomers. This equilibrium is fundamental to their reactivity and is influenced by solvent polarity and substitution patterns.
Application Notes and Protocols for the Synthesis of Ethyl oxo(2-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl oxo(2-oxocyclohexyl)acetate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the construction of mor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl oxo(2-oxocyclohexyl)acetate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the construction of more complex molecular architectures, including heterocyclic compounds and active pharmaceutical ingredients. Its synthesis is most commonly achieved via a mixed Claisen condensation reaction between cyclohexanone and diethyl oxalate. This method is efficient due to the nature of diethyl oxalate, which cannot enolize and thus acts exclusively as the electrophilic acylating agent, minimizing self-condensation byproducts.[1][2][3][4] This document provides a detailed protocol for this synthesis, compiled from established chemical literature and methodologies.
Reaction Principle and Pathway
The synthesis proceeds via a base-catalyzed Claisen condensation. A strong base, such as sodium ethoxide, deprotonates the α-carbon of cyclohexanone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of the product. An acidic workup is then required to protonate the enolate and afford the final β-keto ester, ethyl oxo(2-oxocyclohexyl)acetate.[1]
Application Notes and Protocols for the Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Claisen Condensation
Introduction Ethyl 2-oxocyclohexanecarboxylate, also known as ethyl cyclohexanone-2-carboxylate, is a versatile intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and natural product...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Ethyl 2-oxocyclohexanecarboxylate, also known as ethyl cyclohexanone-2-carboxylate, is a versatile intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and natural products. Its synthesis is a classic example of a carbon-carbon bond-forming reaction, typically achieved through a Claisen condensation. This document provides detailed application notes and protocols for the synthesis of ethyl 2-oxocyclohexanecarboxylate, targeting researchers, scientists, and professionals in drug development. Two primary methodologies are presented: a crossed Claisen condensation and an intramolecular Dieckmann condensation.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or one ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone.[1] A variation of this is the Dieckmann condensation, which is an intramolecular reaction of a molecule with two ester groups to form a cyclic β-keto ester.[1][2][3][4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of ethyl 2-oxocyclohexanecarboxylate via a crossed Claisen condensation between cyclohexanone and diethyl carbonate.
Method 1: Crossed Claisen Condensation of Cyclohexanone and Diethyl Carbonate
This protocol details the synthesis of ethyl 2-oxocyclohexanecarboxylate from cyclohexanone and diethyl carbonate using sodium hydride as the base.[5][6]
Materials:
Cyclohexanone (50 mL, 0.48 mol)
Diethyl carbonate (146 mL, 1.2 mol)
Sodium hydride (NaH), 60% dispersion in mineral oil (63 g, 1.6 mol)
Anhydrous Tetrahydrofuran (THF), 200 mL
3N Hydrochloric acid (HCl)
Brine solution
Dichloromethane (DCM)
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
1000 mL three-necked round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a 1000 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add diethyl carbonate (146 mL) and 150 mL of dry THF.
Addition of Base: Under a nitrogen or argon atmosphere, carefully add sodium hydride (60% dispersion, 63 g) to the stirred mixture.
Initial Reflux: Heat the mixture to reflux and maintain for 1 hour.
Addition of Cyclohexanone: Prepare a solution of cyclohexanone (50 mL) in 50 mL of anhydrous THF. Add this solution dropwise to the refluxing mixture over a period of approximately 30 minutes.
Continued Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 1.5 hours.
Work-up:
Cool the reaction mixture to room temperature.
Carefully quench the reaction by slowly adding 3N hydrochloric acid until the mixture is acidic.
Pour the mixture into a separatory funnel containing brine.
Extract the aqueous layer with dichloromethane (3 x 75 mL).
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter to remove the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown oil (approximately 66 g, 80% yield).[5][6] The product can be used in the next step without further purification or can be purified by vacuum distillation.
Method 2: Dieckmann Condensation of Diethyl Pimelate
This protocol describes the intramolecular Claisen condensation of diethyl pimelate to form ethyl 2-oxocyclohexanecarboxylate.[7][8][9]
Materials:
Diethyl pimelate
Sodium ethoxide (NaOEt)
Anhydrous ethanol
Hydrochloric acid (for work-up)
Diethyl ether or other suitable extraction solvent
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl pimelate in anhydrous ethanol.
Addition of Base: Add sodium ethoxide to the solution.
Reaction: Heat the mixture to reflux. The reaction time will vary depending on the scale and specific conditions, but it is typically monitored by TLC until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Neutralize the mixture with a suitable acid, such as hydrochloric acid.
Extract the product with diethyl ether.
Wash the organic layer with brine, and dry over a suitable drying agent.
Purification:
Filter to remove the drying agent.
Remove the solvent under reduced pressure to yield the crude product.
The product can be further purified by vacuum distillation.
Mandatory Visualizations
Reaction Mechanism: Crossed Claisen Condensation
The following diagram illustrates the mechanism of the crossed Claisen condensation between cyclohexanone and diethyl carbonate.
Caption: Mechanism of Crossed Claisen Condensation.
Michael Addition Route to Substituted Ethyl Oxo(2-oxocyclohexyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols and data for the synthesis of substituted ethyl oxo(2-oxocyclohexyl)acetate derivatives, valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals. The methodologies presented herein focus on the Michael addition of cyclohexanone-based donors to various Michael acceptors, offering both stereoselective and non-stereoselective routes to access a diverse range of substituted products.
The core structure, ethyl oxo(2-oxocyclohexyl)acetate, incorporates a β-keto ester moiety on a cyclohexane ring, providing multiple sites for further functionalization. The Michael addition strategy allows for the introduction of various substituents at the 3-position of the cyclohexane ring, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. This document outlines both asymmetric organocatalyzed and general base-catalyzed procedures, providing researchers with a versatile toolkit for their synthetic endeavors.
Reaction Principle
The fundamental transformation involves the addition of a nucleophilic enolate, generated from a cyclohexanone derivative, to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The choice of catalyst, solvent, and reaction conditions dictates the stereochemical outcome and overall efficiency of the reaction.
dot
Caption: General workflow of the Michael addition reaction.
Asymmetric Organocatalyzed Michael Addition
The enantioselective Michael addition of cyclohexanone to nitroolefins, followed by further transformations, represents a powerful strategy for accessing chiral substituted ethyl oxo(2-oxocyclohexyl)acetate derivatives. Organocatalysis, utilizing small chiral organic molecules, has emerged as a prominent method for achieving high stereoselectivity under mild reaction conditions. Proline derivatives and thiourea-based catalysts are particularly effective in this transformation.
Catalytic Cycle for Proline-Catalyzed Michael Addition
The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from cyclohexanone and the proline catalyst. This enamine then attacks the Michael acceptor, which can be activated by the acidic proton of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the Michael adduct.
dot
Caption: Enamine catalytic cycle for organocatalyzed Michael addition.
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Prolinamide Catalyst
This protocol is adapted from studies on proline-based organocatalysis for the synthesis of chiral γ-nitro carbonyl compounds.
Materials:
Cyclohexanone
trans-β-Nitrostyrene
Prolinamide organocatalyst (e.g., derived from L-proline) (20 mol%)
p-Nitrobenzoic acid (20 mol%)
Dichloromethane (CH₂Cl₂)
Ethyl acetate
Silica gel for column chromatography
Procedure:
To a stirred solution of cyclohexanone (1.0 mL), add the prolinamide organocatalyst (20 mol%) and p-nitrobenzoic acid (20 mol%) in dichloromethane (1.0 mL).
Add trans-β-nitrostyrene (1 equivalent) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, evaporate the solvent under reduced pressure.
Dissolve the residue in ethyl acetate (5 mL) and purify by flash column chromatography on silica gel to obtain the desired γ-nitroketone.[1]
Protocol 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Thiourea Catalyst
This protocol utilizes a bifunctional thiourea catalyst to achieve high stereoselectivity.
Note: Yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) are for the major syn-diastereomer. RT = Room Temperature.[1][2]
Stereoselective Synthesis of Ethyl (S)-3-(1-Methyl-2-oxocyclohexyl)-2-oxopropanoate
A practical four-step sequence has been developed for the synthesis of α,δ-dioxoesters with high enantiomeric excess.[2][3][4] This method utilizes a regio- and stereoselective Michael addition of a chiral ketimine to ethyl 2-(phenylthio)-2-propenoate as the key transformation.[2][3][4]
Experimental Protocol: Four-Step Synthesis
Step 1: Formation of Chiral Ketimine
In a round-bottom flask under a nitrogen atmosphere, add (R)-1-phenylethylamine (15 mmol) to a stirred solution of 2-methylcyclohexanone (15 mmol) in dry toluene (2 mL) in the presence of 5 Å molecular sieves (3 g).
Stir the mixture under reflux for 24 hours.
Cool the mixture to room temperature, filter, and evaporate the solvent under reduced pressure to obtain the crude chiral ketimine.
Step 2: Michael Addition
Dissolve the crude ketimine (12.5 mmol) in dry THF (36 mL).
Add ethyl 2-(phenylthio)-2-propenoate (12.5 mmol) to the solution.
Stir the reaction mixture at room temperature for 24 hours.
Treat the mixture with 20% aqueous acetic acid (20 mL) and stir for 2 hours.
Extract the crude reaction mixture with ethyl acetate (3 x 10 mL).
Wash the combined organic phases with a saturated NaHCO₃ solution, dry over an anhydrous salt, and evaporate to dryness under reduced pressure.
Purify the crude mixture by column chromatography to yield the Michael adduct.
Step 3 & 4: Elaboration to the Final Product
The Michael adduct is then further elaborated through a series of steps including protection of the keto group, a sulfenylation reaction, and subsequent deprotection to yield the final product, ethyl (S)-3-(1-methyl-2-oxocyclohexyl)-2-oxopropanoate.[3]
Quantitative Data
Table 2: Yields and Stereoselectivity for the Synthesis of Ethyl (S)-3-(1-Methyl-2-oxocyclohexyl)-2-oxopropanoate.
Step
Product
Yield (%)
Enantiomeric Excess (ee) (%)
2
Michael Adduct
75 (overall)
-
4
Final Product
85 (from dithioketal)
95
Non-Asymmetric Michael Addition
For applications where stereochemistry is not a concern, simpler base-catalyzed Michael additions can be employed. These methods are often more cost-effective and utilize readily available reagents.
Experimental Protocol: Base-Catalyzed Michael Addition of 1,3-Cyclohexanedione to Ethyl Acrylate
This protocol describes a general procedure for the Michael addition of a cyclic dione to an acrylate, which can be adapted for cyclohexanone derivatives.
Materials:
1,3-Cyclohexanedione
Ethyl acrylate
Sodium ethoxide (catalytic amount)
Ethanol
Procedure:
Dissolve 1,3-cyclohexanedione (1 equivalent) in ethanol in a round-bottom flask.
Add a catalytic amount of sodium ethoxide to the solution.
Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture at room temperature.
Stir the reaction until completion, as monitored by TLC.
Neutralize the reaction mixture with a mild acid (e.g., acetic acid).
Remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product.
Purify the product by column chromatography or distillation as needed.
Conclusion
The Michael addition reaction provides a versatile and powerful platform for the synthesis of a wide range of substituted ethyl oxo(2-oxocyclohexyl)acetate derivatives. This application note has detailed both highly stereoselective organocatalyzed methods and more general base-catalyzed procedures, catering to the diverse needs of researchers in synthetic and medicinal chemistry. The provided protocols and quantitative data serve as a practical guide for the implementation of these synthetic routes. The ability to introduce a variety of substituents onto the cyclohexane ring through this methodology opens up numerous possibilities for the design and synthesis of novel compounds with potential biological activities and material properties. Further optimization of reaction conditions and exploration of a broader range of Michael donors and acceptors will undoubtedly continue to expand the utility of this important transformation.
Application Notes and Protocols for the Synthesis of Ethyl oxo(2-oxocyclohexyl)acetate Precursors
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate, a valuable precursor in the developm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate, a valuable precursor in the development of various bioactive molecules and immunotherapies. Two primary synthetic routes are presented: a Grignard reaction and a Dieckmann condensation. These methods offer versatile approaches to obtaining the target compound, each with distinct advantages.
I. Chemical Properties and Data
A summary of the key chemical properties for the target compound, ethyl oxo(2-oxocyclohexyl)acetate, is provided below. This data is essential for characterization and quality control.
Two effective methods for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate precursors are detailed below. The choice of method may depend on the availability of starting materials and desired scale of the reaction.
A. Grignard Reaction Pathway
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In this proposed synthesis, a Grignard reagent is reacted with diethyl oxalate to yield the desired α-keto ester. While a direct protocol for ethyl oxo(2-oxocyclohexyl)acetate was not found, a detailed protocol for the closely related analog, ethyl 2-cyclohexyl-2-oxoacetate, is available and adapted here.[3] The Grignard reagent will preferentially attack the electrophilic carbonyl carbon of the diethyl oxalate.
Caption: Grignard reaction pathway for the synthesis of ethyl 2-cyclohexyl-2-oxoacetate.
B. Dieckmann Condensation Pathway
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5] This method is particularly useful for the formation of five- and six-membered rings.[6][7][8] The reaction is base-catalyzed, typically using a strong base such as sodium ethoxide.[4]
Caption: Dieckmann condensation pathway for the formation of a cyclic β-keto ester.
III. Experimental Protocols
The following are detailed protocols for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate precursors.
Protocol 1: Grignard Reaction for Ethyl 2-cyclohexyl-2-oxoacetate [3]
This protocol describes the synthesis of a close analog, ethyl 2-cyclohexyl-2-oxoacetate, which can be adapted for the target molecule.
Materials:
Cyclohexyl magnesium bromide in ether (2 M)
Anhydrous Tetrahydrofuran (THF)
Diethyl oxalate
10% Hydrochloric acid (HCl)
Ethyl acetate
Brine
Sodium sulfate
Procedure:
Preparation of Grignard Reagent Solution: Take 150 mL of 2 M cyclohexyl magnesium bromide in ether and remove the ethyl ether under vacuum at room temperature. Dissolve the resulting residue in 100 mL of anhydrous THF while cooling in an ice water bath.
Reaction Setup: In a separate flask, prepare a solution of 60 g of diethyl oxalate in 150 mL of THF. Cool this solution to between -30 and -40 °C.
Grignard Addition: Add the Grignard solution to the diethyl oxalate solution over a period of 10 minutes, maintaining the temperature between -30 and -40 °C.
Warming and Quenching: After the addition is complete, warm the reaction mixture to 0 °C for 5 minutes. Quench the reaction by adding 100 mL of 10% HCl.
Extraction and Work-up: Extract the mixture with 200 mL of ethyl acetate. Wash the organic layer with 30 mL of water, followed by 50 mL of brine. Dry the organic layer over sodium sulfate and filter.
Purification: Concentrate the filtrate to obtain a crude oil. Purify by distillation at 1 mm Hg. The starting material will distill at 40-50 °C, and the product will distill at 75-80 °C.
Quantitative Data for Ethyl 2-cyclohexyl-2-oxoacetate: [3]
Protocol 2: Dieckmann Condensation for Ethyl 2-oxocyclopentylacetate [9]
This protocol describes the synthesis of a cyclopentanone analog via a "one-pot" Dieckmann condensation and subsequent alkylation, hydrolysis, and esterification. This can be adapted for the cyclohexanone derivative by starting with diethyl pimelate.
Materials:
Toluene
Sodium
Diethyl adipate (for cyclopentanone) or Diethyl pimelate (for cyclohexanone)
Absolute ethanol
Ethyl chloroacetate
Procedure:
Preparation of Sodium Sand: In a 2 L three-necked flask equipped with a mechanical stirrer, add 200 mL of toluene and 17.2 g (0.749 mol) of sodium. Heat to reflux to form fine sodium sand.
Dieckmann Condensation: Cool the mixture to 85 °C and add 500 mL of toluene. Dropwise, add a mixture of diethyl adipate (150 mL, 0.749 mol), 5 mL of absolute ethanol, and 60 mL of toluene over approximately 1 hour. Continue stirring for 6 hours.
Alkylation: Cool the reaction to 85 °C and add ethyl chloroacetate (79.1 mL, 0.749 mol) dropwise, ensuring the temperature does not exceed 100 °C. The addition should take about 1 hour. Continue stirring at 85 °C for approximately 3 hours.
Work-up and Subsequent Steps: The patent describes further steps of hydrolysis, decarboxylation, and esterification to obtain the final product. These steps involve washing with water, concentration, hydrolysis in acid, extraction, drying, and final esterification with ethanol in the presence of a catalyst.[9]
Quantitative Data for Ethyl 2-oxocyclopentylacetate Synthesis: [9]
Parameter
Value
Overall Yield
~60%
Reaction Time
2 days
IV. Experimental Workflow
The general workflow for the synthesis and purification of the target compounds is outlined below.
Caption: General experimental workflow for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate precursors.
V. Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate precursors. Both the Grignard reaction and the Dieckmann condensation offer viable and efficient routes to this important synthetic intermediate. The choice of method will be dictated by the specific requirements of the research or development project. Careful adherence to the experimental procedures and safety precautions is essential for successful synthesis and purification.
Application Notes and Protocols: Synthesis of Ethyl oxo(2-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl oxo(2-oxocyclohexyl)acetate, also known as ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, is a versatile building block in organic synthesis. It...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl oxo(2-oxocyclohexyl)acetate, also known as ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, is a versatile building block in organic synthesis. Its structure, featuring a β-keto ester moiety attached to a cyclohexanone ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and complex molecules with potential applications in medicinal chemistry and drug development. This document provides a detailed overview of the reaction mechanism for its formation, comprehensive experimental protocols, and relevant quantitative data.
The synthesis of ethyl oxo(2-oxocyclohexyl)acetate is achieved through a mixed Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an enolizable ketone, cyclohexanone, with a non-enolizable ester, diethyl oxalate, in the presence of a strong base. Diethyl oxalate is a particularly effective reagent in mixed Claisen condensations as it can only act as an electrophilic acceptor, which simplifies the product mixture and often leads to high yields.[1]
Reaction Mechanism: Mixed Claisen Condensation
The formation of ethyl oxo(2-oxocyclohexyl)acetate proceeds through a well-established multi-step mechanism:
Enolate Formation: A strong base, typically a sodium alkoxide such as sodium ethoxide, abstracts an acidic α-proton from cyclohexanone. This deprotonation results in the formation of a resonance-stabilized cyclohexanone enolate.[2]
Nucleophilic Attack: The nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This step forms a tetrahedral intermediate.[2]
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide (EtO⁻) leaving group. This results in the formation of the β-keto ester product, ethyl oxo(2-oxocyclohexyl)acetate.[2][3]
Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton located between the two carbonyl groups. The alkoxide base present in the reaction mixture readily abstracts this proton, forming a resonance-stabilized enolate of the product. This deprotonation is a thermodynamically favorable and essentially irreversible step that drives the reaction equilibrium towards the product.[2]
Protonation: A final acidic workup is required to neutralize the enolate and yield the final ethyl oxo(2-oxocyclohexyl)acetate product.[2]
Caption: Reaction mechanism of ethyl oxo(2-oxocyclohexyl)acetate formation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate and related compounds via Claisen condensation.
Parameter
Value/Range
Notes
Reference
Reactants
Cyclohexanone
1.0 equivalent
The enolizable ketone.
N/A
Diethyl Oxalate
1.0 - 1.2 equivalents
The non-enolizable ester (acylating agent).
N/A
Base (Sodium Ethoxide)
1.0 - 1.1 equivalents
Prepared in situ from sodium and absolute ethanol.
The following is a detailed protocol for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate based on established procedures for mixed Claisen condensations.
Materials and Equipment:
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
Heating mantle and ice bath.
Sodium metal
Absolute ethanol
Cyclohexanone (freshly distilled)
Diethyl oxalate (freshly distilled)
Anhydrous diethyl ether
Dilute sulfuric acid or hydrochloric acid
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate or sodium sulfate
Rotary evaporator
Vacuum distillation apparatus or column chromatography setup
TLC plates and developing chamber
Procedure:
Preparation of Sodium Ethoxide:
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.0 equivalent) to absolute ethanol.
Stir the mixture until all the sodium has reacted to form sodium ethoxide. The reaction is exothermic and may require initial cooling.
Reaction Setup:
Cool the freshly prepared sodium ethoxide solution in an ice bath.
Add a mixture of cyclohexanone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise from the dropping funnel to the stirred sodium ethoxide solution. Maintain the temperature below 10 °C during the addition.
Reaction:
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.
Work-up and Isolation:
Cool the reaction mixture in an ice bath and slowly add dilute sulfuric acid or hydrochloric acid with stirring until the solution is acidic (pH ~5-6).
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification:
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl oxo(2-oxocyclohexyl)acetate.
Caption: Experimental workflow for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate.
Safety Precautions
This reaction should be carried out in a well-ventilated fume hood.
Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere and away from water.
Diethyl ether is extremely flammable. Use with adequate ventilation and away from ignition sources.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Exercise caution when handling strong acids and bases.
By following these detailed application notes and protocols, researchers can effectively synthesize ethyl oxo(2-oxocyclohexyl)acetate for its various applications in organic synthesis and drug development.
Application Notes and Protocols: Ethyl Oxo(2-oxocyclohexyl)acetate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl oxo(2-oxocyclohexyl)acetate, also known as ethyl 2-oxocyclohexanecarboxylate, is a valuable and versatile intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl oxo(2-oxocyclohexyl)acetate, also known as ethyl 2-oxocyclohexanecarboxylate, is a valuable and versatile intermediate in the synthesis of a wide array of heterocyclic compounds with significant potential in pharmaceutical development.[1][2] Its unique bifunctional nature, possessing both a β-ketoester and a cyclic ketone moiety, allows for diverse chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures.[3] This document provides detailed application notes and experimental protocols for the use of ethyl oxo(2-oxocyclohexyl)acetate in the synthesis of pharmaceutically relevant heterocyclic systems, including tacrine analogues and 1,8-dioxo-octahydroxanthenes.
Key Applications in Pharmaceutical Synthesis
Ethyl oxo(2-oxocyclohexyl)acetate serves as a crucial starting material for the synthesis of various bioactive molecules. Its applications span across different therapeutic areas, primarily due to its ability to participate in multicomponent reactions to form densely functionalized heterocyclic compounds.
Synthesis of Tacrine Analogues (Cholinesterase Inhibitors)
Tacrine was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. Ethyl oxo(2-oxocyclohexyl)acetate is an excellent precursor for the synthesis of tacrine analogues through the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl nitrile or ketone with a cyclic ketone or β-ketoester. The flexibility of this synthesis allows for the generation of a library of tacrine analogues with potential for improved efficacy and reduced side effects.[1][3]
Synthesis of 1,8-Dioxo-octahydroxanthenes (Biologically Active Scaffolds)
1,8-Dioxo-octahydroxanthene derivatives are a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[4][5] The synthesis of these compounds is often achieved through a one-pot condensation of an aldehyde with two equivalents of a cyclic 1,3-dicarbonyl compound. Ethyl oxo(2-oxocyclohexyl)acetate, with its 1,3-dicarbonyl-like reactivity, can be employed in similar reactions to generate novel xanthene derivatives for drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydroacridine-1,8-dione Analogue via Friedländer Annulation
This protocol describes a general procedure for the synthesis of a tetrahydroacridine-1,8-dione derivative, a key scaffold in many tacrine analogues, using ethyl oxo(2-oxocyclohexyl)acetate.
Reaction Scheme:
Caption: Synthesis of a Tetrahydroacridine-1,8-dione Analogue.
Materials:
Ethyl oxo(2-oxocyclohexyl)acetate (1 equivalent)
2-Aminobenzonitrile (1 equivalent)
Polyphosphoric acid (PPA) or another suitable catalyst
Toluene or other high-boiling solvent
Sodium bicarbonate solution (saturated)
Ethyl acetate
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a stirred solution of ethyl oxo(2-oxocyclohexyl)acetate (1 equivalent) and 2-aminobenzonitrile (1 equivalent) in toluene, add polyphosphoric acid (PPA) (10 times the weight of reactants).
Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Evaporate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure tetrahydroacridine-1,8-dione analogue.
Quantitative Data (Representative):
Parameter
Value
Yield
65-85%
Purity (HPLC)
>98%
Melting Point
Varies with substitution
Protocol 2: Synthesis of a 1,8-Dioxo-octahydroxanthene Derivative
This protocol outlines the synthesis of a 1,8-dioxo-octahydroxanthene derivative via a one-pot, three-component reaction involving an aromatic aldehyde and two equivalents of a cyclic β-dicarbonyl compound, for which ethyl oxo(2-oxocyclohexyl)acetate can be considered a functional equivalent.
Reaction Scheme:
Caption: Synthesis of a 1,8-Dioxo-octahydroxanthene Derivative.
Catalyst (e.g., L-proline, p-toluenesulfonic acid, or a Lewis acid)
Ethanol or other suitable solvent
Deionized water
Filter paper
Procedure:
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and ethyl oxo(2-oxocyclohexyl)acetate (2 equivalents) in ethanol.
Add the catalyst (e.g., 10 mol% L-proline) to the mixture.
Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
The solid product will precipitate out of the solution. If not, add a small amount of water to induce precipitation.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,8-dioxo-octahydroxanthene derivative.
Quantitative Data (Representative):
Parameter
Value
Yield
80-95%
Purity (HPLC)
>99%
Melting Point
Varies with substitution
Logical Workflow for Pharmaceutical Synthesis using Ethyl Oxo(2-oxocyclohexyl)acetate
The following diagram illustrates a typical workflow from the versatile intermediate to potential drug candidates.
Caption: Workflow for Drug Discovery using Ethyl Oxo(2-oxocyclohexyl)acetate.
Conclusion
Ethyl oxo(2-oxocyclohexyl)acetate is a highly valuable and cost-effective intermediate for the synthesis of diverse and complex heterocyclic scaffolds of pharmaceutical interest. The protocols provided herein for the synthesis of tacrine analogues and 1,8-dioxo-octahydroxanthenes demonstrate the utility of this compound in generating libraries of bioactive molecules for drug discovery and development. Its versatility in multicomponent and cyclocondensation reactions makes it an essential tool for medicinal chemists and researchers in the pharmaceutical industry.
Application Notes and Protocols for Ethyl Oxo(2-oxocyclohexyl)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of ethyl oxo(2-oxocyclohexyl)acetate, a versatile building block in the co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl oxo(2-oxocyclohexyl)acetate, a versatile building block in the construction of various biologically significant heterocyclic scaffolds. The protocols detailed herein offer practical guidance for the synthesis of coumarins, quinolines, pyrimidines, and pyrazoles, which are core structures in many pharmaceutical agents.
Synthesis of Tetrahydrocoumarins via Pechmann Condensation
Application Note:
Ethyl oxo(2-oxocyclohexyl)acetate serves as a key precursor for the synthesis of tetrahydro-4-hydroxycoumarins through the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. In this specific application, the enol form of ethyl oxo(2-oxocyclohexyl)acetate reacts with substituted phenols to yield the corresponding coumarin derivatives. These compounds are of significant interest due to their anticoagulant, and antimicrobial properties. The reaction proceeds via an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration.[1]
Experimental Protocol: Synthesis of 4-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reaction Setup: In a round-bottom flask, add ethyl oxo(2-oxocyclohexyl)acetate (1.0 eq) and resorcinol (1.0 eq).
Catalyst Addition: To the mixture, add indium(III) chloride (InCl₃) (3 mol%) under solvent-free conditions.[2][3]
Reaction: The reaction mixture is stirred at room temperature for 15-20 minutes using a high-speed ball mill mixer for mechanochemical activation.[2][3]
Work-up: Upon completion of the reaction (monitored by TLC), the solid mixture is washed with water.
Purification: The crude product is purified by recrystallization from ethanol to afford the pure 4-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
The Versatile Building Block: Ethyl Oxo(2-oxocyclohexyl)acetate in the Symphony of Total Synthesis
For Immediate Release Ethyl oxo(2-oxocyclohexyl)acetate, a versatile β-ketoester, has emerged as a valuable and strategic building block in the intricate art of total synthesis. Its inherent reactivity, stemming from the...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Ethyl oxo(2-oxocyclohexyl)acetate, a versatile β-ketoester, has emerged as a valuable and strategic building block in the intricate art of total synthesis. Its inherent reactivity, stemming from the presence of multiple functional groups, allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures found in natural products and medicinally important compounds. This application note provides a detailed overview of its utility, focusing on its role in key synthetic strategies and providing specific experimental protocols for its application.
Core Applications in Complex Molecule Synthesis
The unique structural features of ethyl oxo(2-oxocyclohexyl)acetate, namely the cyclohexanone ring, the β-ketoester moiety, and the additional oxo group, render it a versatile precursor for a variety of carbocyclic and heterocyclic systems. Its application is particularly prominent in reactions that enable the rapid assembly of polycyclic frameworks.
One of the cornerstone reactions involving this building block is the Robinson annulation , a powerful method for the formation of a six-membered ring. In this sequence, a Michael addition of an enolate to an α,β-unsaturated ketone is followed by an intramolecular aldol condensation. Ethyl oxo(2-oxocyclohexyl)acetate can serve as the Michael donor, leading to the efficient construction of bicyclic systems that form the core of numerous natural products, including steroids and terpenoids.
Furthermore, the dicarbonyl nature of ethyl oxo(2-oxocyclohexyl)acetate makes it an ideal substrate for a variety of cascade reactions . These sequential transformations, occurring in a single pot, offer a highly efficient approach to increasing molecular complexity. By carefully selecting reaction conditions and reagents, chemists can orchestrate a series of bond-forming events, leveraging the inherent reactivity of the building block to construct intricate polycyclic systems with high stereocontrol.
Featured Application: Enantioselective Synthesis of a Key Steroid Precursor
A notable application of a derivative of the title compound is in the enantioselective synthesis of the Wieland-Miescher ketone, a fundamental building block for the synthesis of a wide range of steroids and other biologically active terpenoids. While not directly using ethyl oxo(2-oxocyclohexyl)acetate, the principles of the reaction highlight the utility of related 1,3-dicarbonyl compounds in asymmetric synthesis. The following protocol is based on the well-established organocatalytic approach to this key intermediate.
This protocol outlines the synthesis of an analogue of the Wieland-Miescher ketone, a critical intermediate in steroid synthesis, employing a proline-catalyzed asymmetric Robinson annulation.
Table 1: Reagents and Materials
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Supplier
2-Methyl-1,3-cyclohexanedione
C₇H₁₀O₂
126.15
Sigma-Aldrich
Methyl vinyl ketone
C₄H₆O
70.09
Sigma-Aldrich
(S)-Proline
C₅H₉NO₂
115.13
Sigma-Aldrich
Dimethylformamide (DMF)
C₃H₇NO
73.09
Fisher Scientific
Ethyl acetate
C₄H₈O₂
88.11
Fisher Scientific
Saturated aq. NaCl
-
-
-
Anhydrous MgSO₄
MgSO₄
120.37
Fisher Scientific
Procedure:
To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.26 g, 10.0 mmol) in dry dimethylformamide (20 mL) is added (S)-proline (34.5 mg, 0.3 mmol).
The mixture is stirred at room temperature for 10 minutes to ensure dissolution of the catalyst.
Methyl vinyl ketone (1.05 g, 15.0 mmol) is then added dropwise to the reaction mixture over a period of 15 minutes.
The reaction is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL) and saturated aqueous sodium chloride solution (20 mL).
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to afford the enantiomerically enriched Wieland-Miescher ketone analogue.
Table 2: Typical Reaction Data
Parameter
Value
Yield
70-80%
Enantiomeric Excess (ee)
>90%
Physical Appearance
White to off-white solid
Logical Workflow of the Asymmetric Robinson Annulation
The following diagram illustrates the key steps involved in the organocatalytic asymmetric Robinson annulation for the synthesis of the Wieland-Miescher ketone analogue.
The enantioselectivity of the reaction is induced by the chiral organocatalyst, (S)-proline, which transiently forms a chiral enamine intermediate with the dicarbonyl compound. This enamine then undergoes a stereocontrolled Michael addition to the α,β-unsaturated ketone.
Caption: Enamine Catalysis Cycle in Asymmetric Michael Addition.
Conclusion
Ethyl oxo(2-oxocyclohexyl)acetate and its structural analogues are indispensable tools in the arsenal of the synthetic organic chemist. Their ability to participate in a wide array of powerful bond-forming reactions, such as the Robinson annulation and various cascade sequences, allows for the efficient and often stereocontrolled synthesis of complex natural products and their analogues. The development of asymmetric variants of these reactions, often employing organocatalysis, further enhances the utility of these building blocks in modern drug discovery and development. The protocols and workflows presented herein serve as a guide for researchers and scientists to harness the synthetic potential of this versatile class of compounds.
Method
Application Notes and Protocols for the Derivatization of Ethyl Oxo(2-oxocyclohexyl)acetate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the derivatization of ethyl oxo(2-oxocyclohexyl)acetate, a versatile starting material, t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the derivatization of ethyl oxo(2-oxocyclohexyl)acetate, a versatile starting material, to generate novel compound libraries for biological screening. Detailed protocols for the synthesis of pyrazole and coumarin derivatives are presented, leveraging the Knorr pyrazole synthesis and Pechmann condensation reactions, respectively. Furthermore, standardized protocols for assessing the antimicrobial and anticancer activities of the synthesized compounds are provided, including the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) and the MTT assay for evaluating cytotoxicity (IC₅₀). Quantitative data from existing literature on related compounds are summarized to offer a comparative baseline for newly synthesized derivatives. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction
Ethyl oxo(2-oxocyclohexyl)acetate is a β-ketoester containing reactive functionalities that make it an excellent scaffold for chemical modification. The presence of two carbonyl groups and an ester allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic compounds. This diversity is crucial in drug discovery, where the exploration of novel chemical spaces is essential for identifying new therapeutic agents.
This document focuses on two primary derivatization strategies:
Synthesis of Pyrazole Derivatives: Pyrazoles are a well-known class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Knorr pyrazole synthesis, a reaction between a β-dicarbonyl compound and a hydrazine, provides a straightforward route to this scaffold.[3][4][5][6]
Synthesis of Coumarin Derivatives: Coumarins are benzopyrone derivatives that are also of significant interest in medicinal chemistry due to their anticoagulant, antioxidant, and anticancer activities.[7][8][9] The Pechmann condensation, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst, is a classic and effective method for coumarin synthesis.[10][11]
Derivatization Strategies and Experimental Protocols
Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
The reaction of ethyl oxo(2-oxocyclohexyl)acetate with various substituted hydrazines under acidic conditions is expected to yield a series of novel pyrazolone derivatives. The general reaction scheme is depicted below.
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol: Synthesis of Ethyl 5-hydroxy-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Materials:
Ethyl oxo(2-oxocyclohexyl)acetate
Phenylhydrazine
Glacial acetic acid
Ethanol
Round-bottom flask with reflux condenser
Stirring plate and magnetic stir bar
Ice bath
Büchner funnel and filter paper
Standard laboratory glassware
Procedure:
In a 100 mL round-bottom flask, dissolve ethyl oxo(2-oxocyclohexyl)acetate (1.98 g, 10 mmol) in 30 mL of ethanol.
Add phenylhydrazine (1.08 g, 10 mmol) to the solution.
Add a catalytic amount of glacial acetic acid (0.5 mL).
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the precipitate with cold ethanol (2 x 10 mL).
Dry the product under vacuum to yield the desired pyrazole derivative.
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Synthesis of Coumarin Derivatives via Pechmann Condensation
The Pechmann condensation of ethyl oxo(2-oxocyclohexyl)acetate with a phenol in the presence of a strong acid catalyst can produce novel coumarin derivatives.
Caption: Pechmann Condensation Workflow.
Protocol: Synthesis of 4-Methyl-7-hydroxy-hexahydro-2H-chromen-2-one
Materials:
Ethyl oxo(2-oxocyclohexyl)acetate
Resorcinol
Concentrated sulfuric acid
Beaker
Ice bath
Stirring rod
Büchner funnel and filter paper
Standard laboratory glassware
Procedure:
In a 250 mL beaker, cautiously add concentrated sulfuric acid (20 mL) and cool it in an ice bath to below 10°C.
In a separate container, mix ethyl oxo(2-oxocyclohexyl)acetate (1.98 g, 10 mmol) and resorcinol (1.10 g, 10 mmol).
Slowly and carefully add the mixture to the cold sulfuric acid with constant stirring.
Continue stirring the reaction mixture in the ice bath for 1 hour and then at room temperature for an additional 2 hours.
Pour the reaction mixture onto crushed ice with stirring.
A solid precipitate will form. Allow the ice to melt completely.
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure coumarin derivative.
Dry the purified product and characterize it using appropriate analytical techniques.
Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)
Negative control (medium with inoculum, no compound)
Sterility control (medium only)
Incubator
Procedure:
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions.
Controls: Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum with no compound), and a sterility control (medium only) on each plate.
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7]
Caption: MTT Assay Workflow.
Materials:
Cancer cell line(s) of interest (e.g., MCF-7, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Synthesized compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Sterile 96-well flat-bottom culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of absorbance versus compound concentration.
Quantitative Data Summary
The following tables summarize the biological activities of representative pyrazole and coumarin derivatives from the literature to provide a reference for newly synthesized compounds.
Table 1: Antimicrobial Activity (MIC) of Representative Pyrazole Derivatives
The derivatization of ethyl oxo(2-oxocyclohexyl)acetate offers a promising avenue for the discovery of novel bioactive molecules. The synthetic protocols for pyrazole and coumarin derivatives, along with the detailed methods for biological screening provided herein, offer a solid framework for researchers to synthesize and evaluate new chemical entities. The compiled quantitative data serves as a valuable benchmark for these future investigations. It is anticipated that the application of these notes will facilitate the identification of lead compounds with significant therapeutic potential.
Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-Oxocyclohexaneglyoxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-oxocyclohexaneglyoxylate is a valuable β-keto ester intermediate in organic synthesis, finding application in the construction of compl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxocyclohexaneglyoxylate is a valuable β-keto ester intermediate in organic synthesis, finding application in the construction of complex molecules, including pharmaceuticals and other biologically active compounds. Its synthesis is typically achieved via a crossed Claisen condensation between cyclohexanone and diethyl oxalate. This document provides a detailed, scalable protocol for the synthesis of ethyl 2-oxocyclohexaneglyoxylate, intended for use by researchers and professionals in drug development and chemical synthesis. The provided methodology is based on established chemical principles of the Claisen condensation, ensuring a reliable and reproducible outcome.
Reaction Principle
The synthesis of ethyl 2-oxocyclohexaneglyoxylate proceeds through a base-mediated crossed Claisen condensation. In this reaction, a strong base, such as sodium ethoxide, deprotonates the α-carbon of cyclohexanone to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired product. The overall transformation results in the formation of a new carbon-carbon bond and the generation of the β-keto ester functionality.
Data Presentation
Parameter
Value
Reactants
Cyclohexanone
1.0 equivalent
Diethyl oxalate
1.2 equivalents
Sodium Ethoxide
1.2 equivalents
Solvent
Anhydrous Ethanol
Reaction Temperature
0 °C to reflux
Reaction Time
2-4 hours
Work-up
Acidic aqueous quench (e.g., dilute HCl)
Purification
Vacuum distillation
Expected Yield
70-80%
Product Appearance
Colorless to pale yellow oil
Experimental Protocol
Materials:
Cyclohexanone (freshly distilled)
Diethyl oxalate
Sodium metal
Anhydrous ethanol (absolute)
Diethyl ether
Hydrochloric acid (concentrated)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Equipment:
Three-necked round-bottom flask
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
Addition funnel
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Procedure:
Part A: Preparation of Sodium Ethoxide Solution
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) in small pieces to anhydrous ethanol at room temperature in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.
Stir the mixture until all the sodium has reacted and a clear solution of sodium ethoxide is formed. The reaction is exothermic and may require gentle cooling to maintain control.
Part B: Claisen Condensation
Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice bath.
To the cooled solution, add a solution of cyclohexanone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the excess base and quench the reaction. The pH should be adjusted to be slightly acidic.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclohexaneglyoxylate as a colorless to pale yellow oil.
Visualizations
Caption: Workflow for the synthesis of ethyl 2-oxocyclohexaneglyoxylate.
Method
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Ethyl Oxo(2-oxocyclohexyl)acetate Analogues
Audience: Researchers, scientists, and drug development professionals. Introduction: Chiral ethyl oxo(2-oxocyclohexyl)acetate and its analogues are valuable building blocks in organic synthesis, particularly for the prep...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral ethyl oxo(2-oxocyclohexyl)acetate and its analogues are valuable building blocks in organic synthesis, particularly for the preparation of complex pharmaceutical intermediates and natural products. Their stereochemistry plays a crucial role in determining biological activity. This document provides detailed protocols and application notes for the enantioselective synthesis of these compounds, focusing on organocatalytic and substrate-controlled methodologies.
I. Organocatalytic Asymmetric Michael Addition
The organocatalytic Michael addition of ethyl α,β-unsaturated ketoesters to cyclohexanones represents a powerful strategy for the enantioselective synthesis of chiral ethyl oxo(2-oxocyclohexyl)acetate analogues. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or diamines, are particularly effective in promoting these reactions with high yields and enantioselectivities.[1][2][3]
Key Features:
High Enantioselectivity: Achievable through the use of chiral organocatalysts that create a chiral environment around the reacting species.
Mild Reaction Conditions: Typically performed at or below room temperature, preserving the integrity of sensitive functional groups.
Metal-Free: Avoids contamination of the final product with residual metals, which is a significant advantage in pharmaceutical synthesis.
Data Presentation: Catalyst Performance in Asymmetric Michael Addition
Note: Specific yield and ee values for the direct synthesis of ethyl oxo(2-oxocyclohexyl)acetate using these catalysts require experimental optimization. The table reflects the general efficacy of these catalyst types in similar Michael additions.
Experimental Protocol: General Procedure for Organocatalytic Michael Addition
Catalyst Preparation: A chiral thiourea catalyst, for example, derived from (R,R)-1,2-diphenylethylenediamine, is prepared according to literature procedures.[2][3]
Reaction Setup: To a stirred solution of the chiral thiourea catalyst (e.g., 0.020 mmol) and an additive like 4-nitrophenol (5 mol%) in a suitable solvent (e.g., water, 1.0 mL) at room temperature, add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.20 mmol).[3]
Addition of Reactants: Add cyclohexanone (2.0 mmol) to the reaction mixture.[3]
Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 5 hours) and monitor the progress by thin-layer chromatography (TLC).[3]
Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualization: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric Michael addition.
II. Substrate-Controlled Stereoselective Synthesis
An alternative approach involves a substrate-controlled Michael addition, where a chiral auxiliary is temporarily attached to one of the reactants to direct the stereochemical outcome. This method is particularly useful for achieving high diastereoselectivity and can be applied to synthesize specific enantiomers.
A practical four-step synthesis for an analogue, ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, has been developed, achieving a high yield and an enantiomeric excess of 95%.[5] This protocol can be adapted for the synthesis of the non-methylated target compound.
Data Presentation: Synthesis of Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate
Optimizing reaction conditions for ethyl oxo(2-oxocyclohexyl)acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl oxo(2-oxocyclo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ethyl oxo(2-oxocyclohexyl)acetate?
A1: The primary synthetic routes include the Claisen condensation of cyclohexanone with diethyl oxalate, and the acylation of the cyclohexanone enolate with ethyl chloroformate or diethyl carbonate. Another approach involves the Michael addition of a cyclohexanone enamine to an appropriate electrophile.
Q2: Which base is most effective for the Claisen condensation to synthesize this compound?
A2: Strong, non-nucleophilic bases are typically preferred to promote the formation of the enolate and drive the reaction to completion. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly used. It is crucial that the alkoxide base matches the alkoxy group of the ester to prevent transesterification.[1][2][3]
Q3: What are the typical yields for the synthesis of ethyl oxo(2-oxocyclohexyl)acetate?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for related syntheses, such as the acylation of cyclohexanone, can be as high as 80%.[4] However, factors like purity of reagents, reaction scale, and work-up procedures can impact the final yield.
Q4: What are the main side products or impurities I should be aware of?
A4: Common impurities can include unreacted starting materials (cyclohexanone, diethyl oxalate), byproducts from self-condensation of the starting materials, and in the case of Claisen condensation, the formation of a symmetrical β-keto ester from the self-condensation of diethyl oxalate.[5] Dehydration of the product can also occur under certain conditions.
Q5: How can I purify the final product?
A5: Purification is typically achieved through vacuum distillation. Column chromatography can also be employed for higher purity. Washing the crude product with a mild base, such as a sodium bicarbonate solution, can help remove acidic impurities before the final purification step.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of ethyl oxo(2-oxocyclohexyl)acetate.
Problem 1: Low or No Product Yield
Possible Cause
Suggested Solution
Inactive Base
Use freshly opened or properly stored sodium hydride. If using sodium ethoxide, ensure it has not been exposed to moisture.
Poor Quality Reagents
Ensure all starting materials, especially cyclohexanone and diethyl oxalate/carbonate, are pure and dry. Distill cyclohexanone if necessary.
Incorrect Reaction Temperature
The reaction often requires heating to reflux to proceed at a reasonable rate.[4] Ensure the reaction mixture reaches and maintains the appropriate temperature.
Insufficient Reaction Time
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.
Inefficient Enolate Formation
Ensure the base is added portion-wise to a solution of the ketone in an appropriate anhydrous solvent (e.g., THF) to facilitate complete enolate formation before adding the acylating agent.
Problem 2: Formation of a Significant Amount of Byproducts
Possible Cause
Suggested Solution
Self-condensation of Cyclohexanone
Add the acylating agent (e.g., diethyl oxalate) to the pre-formed enolate of cyclohexanone. This can be achieved by slowly adding the acylating agent to the reaction mixture containing the ketone and the base.
Transesterification
When using an alkoxide base, ensure it matches the ester being used (e.g., use sodium ethoxide with ethyl esters).[1]
Reaction Temperature Too High
While heating is often necessary, excessively high temperatures can promote side reactions. Maintain a gentle reflux.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause
Suggested Solution
Emulsion during Work-up
Add a saturated brine solution to the aqueous layer to break the emulsion.
Product is a Brown Oil
This is not uncommon.[4] The color can often be removed by vacuum distillation. If the color persists, consider a charcoal treatment before distillation.
Co-distillation of Impurities
If impurities have similar boiling points to the product, column chromatography on silica gel is recommended for effective separation.
Quantitative Data Summary
The following table summarizes yield data from various synthetic methods for producing similar β-keto esters.
Improving the yield of ethyl oxo(2-oxocyclohexyl)acetate in Claisen condensation
Technical Support Center: Ethyl oxo(2-oxocyclohexyl)acetate Synthesis This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the yield of ethyl o...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Ethyl oxo(2-oxocyclohexyl)acetate Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the yield of ethyl oxo(2-oxocyclohexyl)acetate via the Claisen condensation of cyclohexanone and diethyl oxalate.
This section addresses common issues encountered during the synthesis, providing potential causes and solutions.
Q1: My yield of ethyl oxo(2-oxocyclohexyl)acetate is significantly lower than expected. What are the common causes?
A1: Low yields in this crossed Claisen condensation can arise from several factors:
Moisture in Reagents or Glassware: The strong base used (e.g., sodium ethoxide, sodium hydride) is extremely sensitive to water. Moisture will consume the base, preventing the necessary deprotonation of cyclohexanone to form the enolate. Ensure all glassware is oven-dried and reagents are anhydrous.
Suboptimal Base: The strength and type of base are critical. Stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) often give higher yields than sodium ethoxide.[1] The base must be strong enough to deprotonate the ketone but should not promote side reactions.[2]
Incorrect Stoichiometry: A stoichiometric amount of base is required because the final β-keto ester product is acidic and will be deprotonated by the base.[3] This final, irreversible deprotonation step is the thermodynamic driving force for the reaction.[4] Using less than one equivalent of base will result in an incomplete reaction.
Improper Reaction Temperature: While the reaction is often conducted at room temperature or with gentle reflux, excessively high temperatures can encourage side reactions, such as the self-condensation of cyclohexanone.[2]
Inefficient Mixing: Particularly in heterogeneous reactions involving sodium hydride, poor stirring can lead to localized reactions and incomplete conversion.[5]
Q2: I am observing significant amounts of unreacted cyclohexanone. How can I improve conversion?
A2: Unreacted starting material points to an issue with enolate formation or its subsequent reaction.
Verify Base Activity: Ensure your base is not old or degraded. Sodium hydride, for instance, can form an inactive oxide layer. Use fresh, high-quality base.
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently heat to reflux to ensure it goes to completion. A published protocol suggests refluxing for a total of 2.5 hours.[6]
Consider a Stronger Base: If using sodium ethoxide, switching to sodium hydride (NaH) may improve the extent of deprotonation and increase yield.[1]
Q3: My final product is contaminated with side products. What are they and how can I avoid them?
A3: The primary side reaction is the self-condensation of cyclohexanone (an aldol condensation).
Control the Order of Addition: A key strategy in crossed Claisen condensations is to add the enolizable component (cyclohexanone) slowly to a mixture of the base and the non-enolizable electrophile (diethyl oxalate).[7][8] This ensures that the generated enolate has a high concentration of diethyl oxalate to react with, minimizing its opportunity to react with another molecule of cyclohexanone.
Use a Non-enolizable Electrophile: Diethyl oxalate is an ideal electrophile because it has no α-hydrogens and cannot self-condense.[4] This design simplifies the reaction, as it can only act as an acceptor for the ketone enolate.[7][8]
Q4: Why is an acidic workup necessary?
A4: The immediate product of the condensation is the resonance-stabilized sodium enolate of the β-keto ester.[3][4] This salt is stable and drives the reaction equilibrium towards the product.[1] A final step involving the addition of an aqueous acid (like HCl or H₂SO₄) is required to protonate this enolate and yield the neutral ethyl oxo(2-oxocyclohexyl)acetate product.[3][9]
Reaction and Optimization Data
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes conditions from a high-yield literature procedure.
*Note: The cited protocol uses diethyl carbonate, which functions similarly to diethyl oxalate as a non-enolizable electrophile in this context. The principles and troubleshooting steps remain directly applicable.
Detailed Experimental Protocol
This protocol is adapted from a literature procedure that reports an 80% yield.[6]
Reagents:
Cyclohexanone (0.48 mol, 50 mL)
Diethyl Carbonate (1.2 mol, 146 mL)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.6 mol, 63 g)
Tetrahydrofuran (THF), anhydrous (200 mL total)
3N Hydrochloric Acid (for workup)
Brine (saturated NaCl solution)
Dichloromethane (DCM) or Diethyl Ether (for extraction)
Procedure:
Reaction Setup: In a 1000 mL flask equipped with a reflux condenser and a magnetic stirrer, add diethyl carbonate (146 mL) and 150 mL of dry THF.
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the sodium hydride (63 g) to the stirred mixture.
Initial Reflux: Heat the mixture to reflux and maintain for 1 hour.
Cyclohexanone Addition: Prepare a solution of cyclohexanone (50 mL) in anhydrous THF (50 mL). Add this solution dropwise to the refluxing mixture over approximately 30 minutes.
Final Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 1.5 hours.
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly hydrolyze the mixture by adding 3N hydrochloric acid until the solution is acidic.
Extraction: Transfer the mixture to a separatory funnel, pour it into brine, and extract three times with dichloromethane (75 mL portions).
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The reference indicates the brown oil product can be used in the next step without further purification.[6]
Visual Guides
Chemical Reaction Pathway
The diagram below illustrates the key steps of the Claisen condensation between the cyclohexanone enolate and diethyl oxalate.
Caption: Mechanism of the crossed Claisen condensation.
Experimental Workflow
This flowchart outlines the logical progression of the experimental protocol for synthesizing ethyl oxo(2-oxocyclohexyl)acetate.
Common side products in the synthesis of ethyl 2-oxocyclohexaneglyoxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-oxocyclohexaneglyoxy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-oxocyclohexaneglyoxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to ethyl 2-oxocyclohexaneglyoxylate?
A1: The most common and effective method for synthesizing ethyl 2-oxocyclohexaneglyoxylate is through a crossed Claisen condensation reaction. This reaction involves the base-mediated condensation of cyclohexanone with diethyl oxalate. Diethyl oxalate is an ideal reagent for this type of reaction as it lacks α-hydrogens, preventing it from undergoing self-condensation, which simplifies the product mixture.[1][2][3]
Q2: What are the expected common side products in this synthesis?
A2: The primary side products arise from the self-condensation of cyclohexanone, which is an enolizable ketone.[1] Other potential, though typically less prevalent, side products can include those from O-acylation, saponification of the esters, and transesterification.
Q3: How can the formation of the major side product, the cyclohexanone self-condensation product, be minimized?
A3: To reduce the self-condensation of cyclohexanone, it is recommended to add the cyclohexanone slowly to the reaction mixture containing the base and diethyl oxalate. This strategy maintains a low instantaneous concentration of the enolizable ketone, thereby statistically disfavoring the self-condensation reaction.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ethyl 2-oxocyclohexaneglyoxylate.
Issue
Potential Cause
Suggested Solution
Low yield of the desired product
Self-condensation of cyclohexanone: The enolate of cyclohexanone reacts with another molecule of cyclohexanone.
- Slowly add the cyclohexanone to the reaction mixture. - Use an excess of diethyl oxalate.
Saponification of esters: Presence of hydroxide ions (e.g., from moisture or use of hydroxide bases) can hydrolyze the diethyl oxalate or the product.
- Ensure all reagents and solvents are anhydrous. - Use an alkoxide base (e.g., sodium ethoxide) instead of a hydroxide base.
Transesterification: The alkoxide base used does not match the alkyl group of the esters (e.g., using sodium methoxide with diethyl oxalate).
- Use an alkoxide base that corresponds to the ester's alcohol component (e.g., sodium ethoxide for diethyl oxalate).[1]
Presence of a significant amount of high-boiling point impurities
Formation of cyclohexanone dimers and trimers: These are products of cyclohexanone self-condensation.
- Follow the recommendations to minimize self-condensation. - Optimize purification methods, such as fractional distillation or column chromatography, to separate the desired product from these higher molecular weight byproducts.
Product appears oily and difficult to purify
Mixture of C-acylation and O-acylation products: The cyclohexanone enolate can attack the diethyl oxalate through its oxygen atom (O-acylation) instead of the carbon atom (C-acylation).
- C-acylation is generally thermodynamically favored. Allowing the reaction to reach equilibrium (longer reaction times, gentle heating) can favor the desired C-acylated product. - The choice of solvent and the counter-ion of the enolate can also influence the C/O-acylation ratio.
Inconsistent reaction outcomes
Variable quality of reagents or reaction conditions: Impurities in starting materials or variations in reaction setup can lead to inconsistent results.
- Use freshly distilled cyclohexanone and high-purity diethyl oxalate. - Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
General Procedure for the Synthesis of Ethyl 2-Oxocyclohexaneglyoxylate:
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas (nitrogen or argon) inlet.
Base Preparation: Sodium ethoxide is prepared in situ by reacting sodium metal with absolute ethanol under an inert atmosphere. Alternatively, commercially available sodium ethoxide can be used. The base is suspended in a dry, inert solvent like diethyl ether or tetrahydrofuran (THF).
Reagent Addition: Diethyl oxalate is added to the suspension of the base. The mixture is stirred and may be cooled in an ice bath.
Cyclohexanone Addition: A solution of cyclohexanone in the same dry solvent is added dropwise from the dropping funnel to the stirred mixture of the base and diethyl oxalate over a period of 1-2 hours.
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the reaction goes to completion.
Work-up: The reaction mixture is cooled and then quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the solution is acidic.
Extraction: The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and the major side reaction.
Caption: Desired Claisen condensation pathway for the synthesis of ethyl 2-oxocyclohexaneglyoxylate.
Technical Support Center: Purification of Ethyl oxo(2-oxocyclohexyl)acetate
This technical support guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the purification of ethyl oxo(2-oxocyclohexyl)acetate by column chromatography. Freq...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the purification of ethyl oxo(2-oxocyclohexyl)acetate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary and mobile phases for the column chromatography of ethyl oxo(2-oxocyclohexyl)acetate?
A1: For the purification of ethyl oxo(2-oxocyclohexyl)acetate, a normal-phase chromatography setup is typically employed.
Stationary Phase: Standard grade silica gel (230-400 mesh) is the most common choice for this type of separation.[1]
Mobile Phase (Eluent): A mixture of ethyl acetate (EtOAc) and a nonpolar solvent like hexanes or petroleum ether is recommended.[2] The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) beforehand to achieve good separation. A good starting point for TLC analysis is a 10-20% ethyl acetate in hexanes mixture.[2][3]
Q2: What are the potential impurities I might encounter?
A2: Impurities can originate from unreacted starting materials, side reactions, or product degradation. For related syntheses, common impurities include:
Unreacted Starting Materials: Such as cyclohexanone.[4]
Side-Reaction Byproducts: These can include self-condensation products or byproducts from related reactions.[4]
Degradation Products: Ethyl oxo(2-oxocyclohexyl)acetate can be susceptible to decomposition, especially on acidic silica gel.[5] A potential degradation product is the result of dehydration.[4]
Q3: How can I determine the optimal solvent system for the column?
A3: The optimal solvent system should be determined by running several TLC plates with varying ratios of your chosen solvents (e.g., ethyl acetate in hexanes).[1] The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4, ensuring it moves off the baseline while still allowing for separation from impurities.[5]
Q4: Is ethyl oxo(2-oxocyclohexyl)acetate stable on silica gel?
A4: Beta-keto esters can be sensitive to the acidic nature of standard silica gel, which may cause decomposition.[5] To check for stability, you can perform a 2D TLC analysis. Spot your crude material on a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If new spots appear that were not on the diagonal, it indicates decomposition on the silica.[5] If instability is an issue, consider using deactivated silica gel or an alternative stationary phase like alumina.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of ethyl oxo(2-oxocyclohexyl)acetate by column chromatography.
Problem
Possible Cause(s)
Recommended Solution(s)
Poor or No Separation
1. Incorrect Solvent System: The eluent may be too polar (all compounds elute together in the solvent front) or not polar enough (compounds remain at the baseline).[5] 2. Column Overload: Too much sample was loaded onto the column for its size.[6] 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.
1. Optimize Eluent via TLC: Find a solvent system where the desired product has an Rf of 0.2-0.4 and is well-separated from impurities.[5] Consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.[7] 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[7]
Low Product Yield
1. Product Decomposition: The compound may be degrading on the acidic silica gel.[5] 2. Irreversible Adsorption: The product is highly polar and has bound too strongly to the silica. 3. Product Eluted Undetected: Fractions containing the product may have been discarded if they were too dilute to be detected by TLC.[5]
1. Deactivate Silica Gel: Add a small amount of a base like triethylamine (~1%) to the eluent to neutralize the silica. Alternatively, use a less acidic stationary phase like neutral alumina.[5] 2. Increase Eluent Polarity: Use a more polar solvent system to elute the compound. If it still doesn't elute, the choice of stationary phase may be incorrect. 3. Combine and Concentrate Fractions: Combine fractions that are expected to contain the product and concentrate them before running a final TLC to confirm the presence of the compound.[5]
Product Elutes with Impurities (Co-elution)
1. Similar Polarity: The impurity and the product have very similar Rf values in the chosen solvent system. 2. Tailing: The compound spot on the TLC is streaked, which translates to broad, overlapping bands on the column. This can be caused by overloading or interactions with the stationary phase.[8]
1. Try a Different Solvent System: A different combination of solvents may alter the selectivity and improve separation. For example, substituting dichloromethane/hexane or acetone/hexane for ethyl acetate/hexane could be effective.[5] 2. Use a More Appropriate Loading Technique: If the crude sample has poor solubility in the eluent, consider dry loading. Dissolve the sample in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[1][7]
Compound Does Not Elute from the Column
1. Decomposition on the Column: The compound has degraded and will not elute.[5] 2. Incorrect Solvent System: The eluent is not polar enough to move the compound.[5] 3. Inadvertent Solvent Error: The wrong solvent bottles were used to prepare the mobile phase.[5]
1. Test for Silica Stability: Perform a 2D TLC to check for decomposition.[5] If unstable, consider alternative purification methods or a different stationary phase. 2. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent. 3. Verify Solvents: Double-check the solvents used to prepare the mobile phase.[5]
This protocol is a general guideline for the purification of ~1 g of crude ethyl oxo(2-oxocyclohexyl)acetate.
1. Materials and Preparation
Stationary Phase: 40-50 g of silica gel (230-400 mesh).
Mobile Phase: Optimized eluent (e.g., 15% Ethyl Acetate in Hexanes), prepared in sufficient quantity for the entire purification.[1]
Glass column, collection tubes, TLC plates, and developing chamber.
2. Column Packing (Wet Slurry Method)
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[7]
In a separate beaker, create a slurry by mixing the silica gel with the initial, least polar eluent.
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
Gently tap the column to ensure even packing and remove any air bubbles.
Open the stopcock and allow the solvent to drain until its level is just at the top of the silica bed. Do not let the silica run dry.
Carefully add a thin layer of sand on top of the silica to prevent disruption of the surface during solvent addition.[1]
3. Sample Loading
Dry Loading (Recommended):
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane.[1]
Add 2-3 g of silica gel to the solution and mix well.
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[1]
Carefully add this powder to the top of the prepared column.
Wet Loading:
Dissolve the crude product in the absolute minimum volume of the mobile phase.
Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica bed.[1]
Rinse the flask with a small amount of mobile phase and add it to the column to ensure complete transfer.
4. Elution and Fraction Collection
Carefully fill the column with the mobile phase.
Apply gentle air pressure to the top of the column to achieve a steady flow rate. A flow rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening.[8]
Begin collecting fractions in test tubes or vials.
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the crude mixture as a reference.
If using a gradient elution, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent after the nonpolar impurities have eluted.[7]
5. Product Isolation
Identify the fractions containing the pure product by TLC.
Combine the pure fractions into a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified ethyl oxo(2-oxocyclohexyl)acetate.[7]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: Troubleshooting workflow for column chromatography.
Distillation techniques for purifying ethyl oxo(2-oxocyclohexyl)acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of ethyl oxo(2-oxocyclohexyl)acetate and its isomers, primarily ethyl 2-oxocyclohexanec...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of ethyl oxo(2-oxocyclohexyl)acetate and its isomers, primarily ethyl 2-oxocyclohexanecarboxylate, using distillation techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the distillation of ethyl oxo(2-oxocyclohexyl)acetate.
Q1: My compound is turning dark brown or black in the distillation flask upon heating. What is happening and how can I prevent it?
A: This indicates thermal decomposition or charring. Ethyl oxo(2-oxocyclohexyl)acetate and its isomers have high boiling points at atmospheric pressure, which can lead to degradation at the required temperatures.
Solution:
Use Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum). This significantly lowers the boiling point of the compound, allowing it to distill at a temperature where decomposition is minimized.[1][2] A pressure-temperature nomograph can help predict the boiling point at a given pressure.[3]
Kugelrohr Apparatus: For small quantities, a Kugelrohr apparatus is ideal. It is a short-path distillation method that minimizes the time the compound spends at high temperatures.[1][4]
Ensure Proper Heating: Use a heating mantle with a stirrer or an oil bath for even heat distribution. Avoid localized overheating, which can be a source of decomposition.
Q2: The liquid in my distillation flask is bumping violently, and some of it has been thrown into my receiving flask. How can I stop this?
A: Bumping occurs when a liquid becomes superheated and then boils in a sudden, violent burst. This is a common problem in vacuum distillation because standard boiling chips are ineffective as the vacuum removes the trapped air.[2]
Solution:
Magnetic Stirring: The most common solution is to add a magnetic stir bar to the distillation flask and stir vigorously throughout the distillation. This provides nucleation sites and ensures smooth boiling.[2]
Gas Bubbler/Ebulliator: A fine capillary tube can be inserted to introduce a slow stream of inert gas (like nitrogen or argon) into the liquid, which promotes even boiling.
Kugelrohr Rotation: If using a Kugelrohr apparatus, rotating the bulbs provides even heating and a larger surface area for evaporation, which helps to prevent bumping.[1][4]
Apply Vacuum First: Always apply the vacuum to the system before you begin heating. Applying a vacuum to a hot liquid will cause it to boil violently and bump over.[2]
Q3: The distillation is very slow, or no distillate is collecting even at a high temperature.
A: This issue can arise from several factors related to pressure, temperature, and the apparatus setup.
Solution:
Check Vacuum Seal: Ensure all joints in your distillation apparatus are properly sealed. Use a suitable vacuum grease for ground glass joints. A leak in the system will prevent it from reaching the necessary low pressure, keeping the boiling point too high.
Verify Thermometer Placement: The top of the thermometer bulb must be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]
Adequate Heating: While avoiding overheating, ensure the heating bath is 15-20 °C higher than the target boiling point of your compound at the current pressure.
Insulate the Column: For fractional distillation, insulating the distillation column (e.g., with glass wool or aluminum foil) helps maintain the temperature gradient necessary for efficient separation.
Q4: My final product is not pure. The NMR spectrum shows contamination with starting materials.
A: This indicates inefficient separation of your product from impurities with different boiling points.
Solution:
Use a Fractionating Column: If impurities have boiling points close to your product, a simple distillation may not be sufficient. Use a fractional distillation setup (e.g., a Vigreux or packed column) to increase the separation efficiency.
Slow Distillation Rate: A slow and steady distillation rate is crucial for good separation. A common guideline is to collect the distillate at a rate of about 1 drop every 20-30 seconds.[5]
Discard Fore-run and Tailings: Collect the initial fraction (the "fore-run"), which will contain lower-boiling impurities. Once the distillation temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure fraction. Stop collecting when the temperature either drops or rises significantly, as this indicates the product has finished distilling and higher-boiling impurities may be coming over.[5]
Kugelrohr Fractionation: A Kugelrohr can be used for fractional distillation by carefully controlling the temperature and cooling of the collection bulbs to sequentially distill fractions.[2][4]
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common distillation issues.
Caption: A workflow diagram for diagnosing and solving common distillation problems.
Frequently Asked Questions (FAQs)
Q1: What type of distillation is best for purifying ethyl oxo(2-oxocyclohexyl)acetate?
A:Vacuum distillation is the recommended method. The compound's high boiling point at atmospheric pressure (e.g., an isomer has a boiling point of 318.1 °C) makes it susceptible to thermal decomposition.[6] By reducing the pressure, the boiling point can be lowered to a more manageable temperature (e.g., 102-106 °C at 11 mmHg), preventing degradation.[7] For smaller-scale purifications (under 100 mg) or for very high-boiling compounds, Kugelrohr distillation is an excellent alternative.[4]
Q2: What are the expected boiling points for ethyl oxo(2-oxocyclohexyl)acetate?
A: The boiling point is highly dependent on the pressure. It's important to note that several isomers exist, which may have slightly different boiling points. Always use a pressure-reporting device (manometer) for accurate work.
Q3: What are the common impurities I should expect?
A: Impurities typically originate from the synthesis reaction. The Claisen condensation to form the product often uses cyclohexanone and diethyl carbonate with a strong base like sodium hydride.[9][10][11] Therefore, common impurities include:
Unreacted Cyclohexanone: A relatively volatile starting material.
Unreacted Diethyl Carbonate: Another volatile starting material.
Solvents: THF is a common solvent used in the synthesis.[9][10]
Side-Reaction Products: Depending on the reaction conditions, byproducts from self-condensation or other side reactions may be present.[12]
Q4: Can I use fractional distillation for this compound?
A: Yes, and it is recommended if you have impurities with boiling points close to that of your product. A vacuum fractional distillation setup, which combines a fractionating column with a vacuum source, is the appropriate technique. This provides the enhanced separation of fractional distillation while still protecting the compound from thermal decomposition.
Experimental Protocols
Protocol 1: Standard Vacuum Distillation
This protocol is suitable for purifying gram-scale quantities of crude ethyl oxo(2-oxocyclohexyl)acetate.
Methodology:
Preparation: Transfer the crude brown oil into a round-bottom flask, no more than half-full. Add a magnetic stir bar.[9]
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are lightly greased and securely clamped. Place the thermometer correctly, with the bulb just below the side-arm condenser.
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully open the vacuum source to evacuate the system. The pressure should drop to the desired level (e.g., ~10-15 mmHg).
Begin Heating & Stirring: Place the flask in a heating mantle or oil bath and begin vigorous stirring.
Heat Slowly: Gradually increase the temperature of the heat source. Observe for the collection of any low-boiling fractions (fore-run), which should be collected in a separate receiving flask.
Collect Product: When the vapor temperature stabilizes at the expected boiling point of the product (e.g., ~102-106 °C at 11 mmHg), switch to a clean, pre-weighed receiving flask.[7] Collect the distillate while the temperature remains constant.
Shutdown: Once the bulk of the product has distilled and the temperature begins to change, stop the distillation. Remove the heat source and allow the apparatus to cool completely.
Release Vacuum: Slowly and carefully release the vacuum before disassembling the apparatus.
Protocol 2: Kugelrohr Distillation
This protocol is ideal for small-scale (<1 g) or micro-scale purifications.
Methodology:
Preparation: Using a pipette, transfer the crude sample into the first bulb of the Kugelrohr apparatus.
Apparatus Setup: Connect the series of bulbs to the motor drive and insert the sample bulb into the heating oven.[4]
Apply Vacuum: Connect the apparatus to a vacuum source and evacuate the system to the desired pressure.
Begin Heating & Rotation: Turn on the motor to begin rotating the bulbs. This prevents bumping and ensures even heating.[1] Gradually increase the oven temperature.
Collect Fractions: As the compound distills, it will condense in the first collection bulb outside the oven. This bulb can be cooled with a gentle stream of air or an ice bath to improve condensation efficiency.[1]
Fractional Separation (Optional): To separate compounds with different boiling points, the first fraction can be collected, and then the oven can be moved or the temperature increased to distill the next, higher-boiling fraction into a subsequent clean bulb.[4]
Shutdown: Once the distillation is complete, turn off the heater and allow the apparatus to cool fully before slowly releasing the vacuum.
Purification Logic Diagram
This diagram illustrates the logical steps from crude product to final purified material.
Caption: Logical workflow for the purification of ethyl oxo(2-oxocyclohexyl)acetate.
Troubleshooting low conversion rates in ethyl oxo(2-oxocyclohexyl)acetate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of ethyl oxo(2-oxocyclohexyl)acetate. The...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of ethyl oxo(2-oxocyclohexyl)acetate. The primary synthetic route for this molecule is the Dieckmann condensation of diethyl pimelate.
Q1: My Dieckmann condensation of diethyl pimelate is resulting in a very low yield of ethyl oxo(2-oxocyclohexyl)acetate. What are the most common causes?
Low yields in this intramolecular cyclization can stem from several factors. The most common issues include:
Inappropriate Base Selection and Stoichiometry: The choice and amount of base are critical. For the Dieckmann condensation, a strong, non-nucleophilic base is preferred. Using a full equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting diester.[1]
Presence of Moisture: The reaction is highly sensitive to moisture. Water can quench the strong base and hydrolyze the starting ester and the product. All reagents and solvents must be scrupulously dried before use.
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. While higher temperatures can increase the reaction rate, they may also promote side reactions. Conversely, a temperature that is too low may lead to an incomplete reaction.
Inefficient Ring Formation: The Dieckmann condensation is most efficient for forming 5- and 6-membered rings. While the synthesis of a 6-membered ring like in ethyl oxo(2-oxocyclohexyl)acetate is generally favorable, suboptimal conditions can hinder cyclization.[2]
Reverse Claisen Condensation: If the product β-keto ester cannot be deprotonated by the base, the reaction can be reversible, leading to lower yields of the desired product.[3]
Q2: Which base should I use for the Dieckmann condensation to maximize my yield?
The choice of base is a crucial parameter. While sodium ethoxide is a classic choice, other bases can offer advantages. Here is a comparison of different bases used in the Dieckmann condensation of a similar substrate, diethyl adipate, which forms a five-membered ring. The trends are generally applicable to the synthesis of six-membered rings.
Note: Yields are for the cyclization of diethyl adipate and may vary for diethyl pimelate.[4]
Potassium tert-butoxide often gives excellent yields due to its strong basicity and steric bulk, which minimizes side reactions.[1]
Q3: My reaction seems to stall and does not go to completion. What could be the reason?
An incomplete reaction is often due to:
Insufficient Base: Ensure you are using at least one full equivalent of a strong base. The reaction equilibrium is driven forward by the deprotonation of the product.
Poor Quality of Starting Material: Diethyl pimelate should be pure and dry. Impurities can interfere with the reaction.
Low Reaction Temperature or Insufficient Reaction Time: While high temperatures can be detrimental, the reaction may require a certain activation energy. Ensure the reaction is running at an appropriate temperature (e.g., reflux in toluene) for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q4: I am observing the formation of significant side products. What are they and how can I avoid them?
Common side reactions in the Dieckmann condensation include:
Intermolecular Claisen Condensation: If the intramolecular cyclization is slow, intermolecular reactions between two molecules of diethyl pimelate can occur, leading to polymeric byproducts. This can be minimized by using high dilution conditions, although this is not always practical on a larger scale.
Hydrolysis: As mentioned, any moisture present can lead to the hydrolysis of the ester functional groups.
Transesterification: If an alkoxide base is used where the alkyl group does not match that of the ester (e.g., sodium methoxide with a diethyl ester), transesterification can occur.[2]
To minimize side products, ensure anhydrous conditions, use a suitable non-nucleophilic base, and optimize the reaction concentration and temperature.
Experimental Protocols
Detailed Method for Dieckmann Condensation of Diethyl Pimelate
This protocol is adapted from a standard procedure for the Dieckmann condensation of diethyl adipate.[1]
Materials:
Diethyl pimelate (1 equivalent)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
Preventing byproduct formation in the synthesis of ethyl oxo(2-oxocyclohexyl)acetate
Technical Support Center: Synthesis of Ethyl oxo(2-oxocyclohexyl)acetate This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Synthesis of Ethyl oxo(2-oxocyclohexyl)acetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of ethyl oxo(2-oxocyclohexyl)acetate. The aim is to help identify and prevent the formation of common byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing ethyl oxo(2-oxocyclohexyl)acetate?
The most common and effective method is a mixed Claisen condensation between cyclohexanone and diethyl oxalate.[1] This reaction requires a strong base, such as sodium ethoxide, to deprotonate the α-carbon of cyclohexanone, which then acts as a nucleophile. Diethyl oxalate serves as the electrophilic acceptor because it cannot form an enolate itself.[1]
Q2: What are the most common byproducts I should be aware of?
During the synthesis, several side reactions can occur, leading to the formation of impurities that complicate purification and reduce the overall yield. The primary byproducts include:
Cyclohexanone Self-Condensation Product: This occurs when the cyclohexanone enolate reacts with another molecule of cyclohexanone (an aldol-type reaction) instead of the diethyl oxalate.
Diacylated Product: If the initial product is deprotonated again at the other α-carbon of the cyclohexyl ring, it can react with a second molecule of diethyl oxalate.
Unreacted Starting Materials: Incomplete reactions will leave residual cyclohexanone and diethyl oxalate in the mixture.
Hydrolysis Products: The presence of water during the reaction or workup can lead to the hydrolysis of the ester groups, forming the corresponding carboxylic acids.
Q3: Why is strict temperature control so critical for this reaction?
Maintaining a low temperature, especially during the addition of reactants, is crucial for minimizing side reactions. Higher temperatures can increase the rate of cyclohexanone self-condensation and other undesirable side reactions.[2] For instance, adding the base or ketone at a controlled, low temperature (e.g., -40 to 0 °C) can significantly improve the selectivity for the desired Claisen condensation.
Q4: What is the role of the base, and which one is recommended?
The base is essential for deprotonating the α-carbon of cyclohexanone to form the nucleophilic enolate. Sodium ethoxide (NaOEt) in anhydrous ethanol is a commonly used base for this transformation. It is critical that the base is anhydrous, as any water can consume the base and promote hydrolysis side reactions. The deprotonation of the resulting β-keto ester product by the alkoxide base is a key step that drives the reaction to completion.[3]
Q5: How can I monitor the reaction to know when it has gone to completion?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials (cyclohexanone and diethyl oxalate), you can observe the disappearance of the reactants and the appearance of the product spot. This allows for a qualitative assessment of the reaction's progress and helps determine the optimal reaction time.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Issue 1: My final yield is significantly lower than expected. What are the potential causes?
A low yield can stem from several factors, from incomplete reaction to product loss during workup.
Probable Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivated reagents.
Solution: Monitor the reaction by TLC until the starting material is consumed. Ensure the base is fresh and anhydrous. A slight excess of diethyl oxalate can also help drive the reaction forward.
Probable Cause 2: Competing Side Reactions. The formation of byproducts, particularly the cyclohexanone self-condensation product, is a common cause of low yields.
Solution: Maintain strict temperature control. Add the cyclohexanone slowly to the mixture of base and diethyl oxalate to ensure the enolate reacts with the oxalate before it can react with another cyclohexanone molecule.
Probable Cause 3: Product Loss During Workup. The product can be lost during aqueous extraction if emulsions form or if the pH is not controlled properly, leading to hydrolysis.
Solution: During the acidic quench, use a cold, dilute acid (e.g., 10% HCl) and perform extractions quickly to minimize contact time with the aqueous layer.[4] If emulsions form, adding brine can help break them.
Issue 2: My analysis shows a significant amount of a higher molecular weight impurity, likely from cyclohexanone self-condensation. How can I prevent this?
This is a classic problem in mixed condensation reactions where one partner can react with itself.
Probable Cause: The concentration of the cyclohexanone enolate is too high relative to the diethyl oxalate, or the reaction temperature is too high, favoring the aldol-type self-condensation.
Solution: The most effective strategy is to use a directed Claisen condensation approach. This involves the slow, dropwise addition of cyclohexanone to a pre-cooled solution containing both the sodium ethoxide and diethyl oxalate. This ensures that the enolate, once formed, is in an environment with a high concentration of the desired electrophile (diethyl oxalate), minimizing the chance of self-condensation.
Issue 3: I am observing a diacylated byproduct. What causes this and how is it avoided?
The formation of a diacylated product consumes two equivalents of diethyl oxalate and one of cyclohexanone.
Probable Cause: This typically occurs when an excess of base or diethyl oxalate is used, or if reaction times are excessively long. The initial product is a β-keto ester, which has an acidic proton between the two carbonyls.[3] While this is normally deprotonated to drive the reaction, the enolate formed can be acylated again on the other side of the ketone if conditions are too harsh.
Solution: Carefully control the stoichiometry. Using a molar ratio of approximately 1:1.2:1.1 for cyclohexanone:diethyl oxalate:base is a good starting point. Avoid using a large excess of the base or oxalate. Monitoring the reaction by TLC can help stop the reaction once the desired product is maximized.
Data Summary Tables
Table 1: Effect of Reaction Parameters on Yield and Byproduct Formation
Incomplete reaction, side reactions, workup losses.
Monitor by TLC, control temperature, optimize workup.
Significant self-condensation byproduct
High local concentration of enolate; high temperature.
Use directed method: add ketone slowly to base/oxalate mixture at low temp.
Presence of di-acylated product
Incorrect stoichiometry (excess base/oxalate).
Use precise molar ratios (e.g., 1:1.2:1.1).
| Product hydrolysis to acid | Presence of water during reaction or workup. | Use anhydrous reagents/solvents; perform cold and rapid aqueous workup. |
Visualizations
Reaction Pathways
Caption: Main pathway for the Claisen condensation synthesis.
Caption: Desired reaction pathway versus competing side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Key Experimental Protocol
This protocol is a generalized procedure based on standard laboratory practices for Claisen condensations.
Materials:
Cyclohexanone (1.0 eq)
Diethyl oxalate (1.2 eq)
Sodium metal (1.1 eq)
Anhydrous Ethanol
Diethyl ether or Ethyl acetate (for extraction)
10% Hydrochloric Acid (for workup)
Saturated Sodium Bicarbonate solution
Brine (Saturated NaCl solution)
Procedure:
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal pieces to anhydrous ethanol at 0 °C in a three-neck flask equipped with a condenser and a dropping funnel. Stir until all the sodium has reacted.
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to -10 °C. To this solution, add the diethyl oxalate.
Reactant Addition: Slowly add the cyclohexanone dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Workup (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding cold 10% HCl until the solution is acidic (pH ~5-6).[4]
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is often an oil. It can be purified by vacuum distillation to yield the final ethyl oxo(2-oxocyclohexyl)acetate.[4]
Stability of ethyl oxo(2-oxocyclohexyl)acetate under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl oxo(2-oxocyclohexyl)acetate. This information is intended for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl oxo(2-oxocyclohexyl)acetate. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of ethyl oxo(2-oxocyclohexyl)acetate?
Ethyl oxo(2-oxocyclohexyl)acetate is a β-keto ester. This class of compounds is known to be susceptible to hydrolysis and subsequent decarboxylation under both acidic and basic conditions.[1] It is generally stable at neutral pH and moderate temperatures. Ketones are resistant to oxidation, except under harsh conditions.
Q2: My reaction mixture containing ethyl oxo(2-oxocyclohexyl)acetate is turning acidic/basic, and I'm seeing unexpected byproducts. What could be happening?
You are likely observing hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[1] This process is catalyzed by both acid and base. The final product of this degradation pathway is cyclohexanone.
Q3: I am trying to perform a reaction at elevated temperatures. At what temperature does ethyl oxo(2-oxocyclohexyl)acetate start to decompose?
Q4: Can I use strong oxidizing agents in the presence of ethyl oxo(2-oxocyclohexyl)acetate?
Ketones are generally resistant to oxidation. However, very strong oxidizing agents can cleave carbon-carbon bonds, leading to the formation of dicarboxylic acids. Peroxycarboxylic acids can oxidize ketones to esters in a Baeyer-Villiger oxidation. It is recommended to perform small-scale trials to assess compatibility with your chosen oxidizing agent.
Troubleshooting Guides
Issue 1: Low Yield or Absence of Expected Product
Possible Cause
Troubleshooting Steps
Degradation of starting material
Verify the pH of the reaction mixture. If acidic or basic, consider using a buffer system to maintain neutrality. Avoid prolonged reaction times at elevated temperatures.
Incorrect reaction conditions
Confirm that the temperature, pressure, and solvent are appropriate for the desired transformation and compatible with the stability of a β-keto ester.
Impure starting material
Analyze the purity of your ethyl oxo(2-oxocyclohexyl)acetate using techniques like NMR or GC-MS to ensure it has not degraded during storage.
Issue 2: Formation of Cyclohexanone as a Major Byproduct
Possible Cause
Troubleshooting Steps
Acidic or basic reaction conditions
As highlighted in the FAQs, these conditions promote hydrolysis and decarboxylation. Neutralize the reaction mixture or employ a suitable buffer.
High reaction temperature
Thermal decarboxylation of the β-keto acid intermediate is likely. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of water
Water is required for the initial hydrolysis step. Ensure all reactants and solvents are anhydrous if the reaction chemistry allows.
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
This protocol provides a framework for determining the stability of ethyl oxo(2-oxocyclohexyl)acetate at different pH values.
Buffer Preparation : Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7, 9, 12).
Sample Preparation : Prepare a stock solution of ethyl oxo(2-oxocyclohexyl)acetate in an appropriate organic solvent (e.g., acetonitrile or methanol).
Incubation : Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method (e.g., 10-100 µg/mL). Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
Time Points : Withdraw aliquots from each buffered solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Analysis : Analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining amount of ethyl oxo(2-oxocyclohexyl)acetate and identify any degradation products.
Data Analysis : Plot the concentration of ethyl oxo(2-oxocyclohexyl)acetate versus time for each pH to determine the degradation rate.
Protocol 2: General Procedure for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the thermal decomposition temperature of ethyl oxo(2-oxocyclohexyl)acetate.
Instrument Setup : Calibrate the TGA instrument according to the manufacturer's instructions.
Sample Preparation : Place a small, accurately weighed amount of ethyl oxo(2-oxocyclohexyl)acetate (typically 5-10 mg) into the TGA sample pan.
Experimental Conditions : Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
Data Collection : Record the sample weight as a function of temperature.
Data Analysis : The onset temperature of weight loss is considered the decomposition temperature.
Stability Data Summary
No specific quantitative stability data for ethyl oxo(2-oxocyclohexyl)acetate was found in the public domain. The following table is a qualitative summary based on the general reactivity of β-keto esters.
Condition
Stability
Primary Degradation Pathway
Major Degradation Product(s)
Acidic (pH < 6)
Low
Hydrolysis and Decarboxylation
Cyclohexanone, Ethanol, CO₂
Neutral (pH 6-8)
High
-
-
Basic (pH > 8)
Low
Hydrolysis and Decarboxylation
Cyclohexanone, Ethanol, CO₂
Elevated Temperature
Moderate to Low
Decarboxylation (of the corresponding β-keto acid)
Cyclohexanone, CO₂
Oxidative
High
Oxidation (under harsh conditions)
Dicarboxylic acids
Visualizations
Caption: Decomposition pathway of ethyl oxo(2-oxocyclohexyl)acetate.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl Oxo(2-oxocyclohexyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl oxo(2-oxocyclohexyl)acetate. The foll...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl oxo(2-oxocyclohexyl)acetate. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.
Q1: What is the standard work-up procedure after a reaction involving ethyl oxo(2-oxocyclohexyl)acetate?
A typical work-up procedure aims to isolate the desired product from the reaction mixture by removing unreacted starting materials, catalysts, and byproducts.[1] A general sequence of events is as follows:
Quenching: The reaction is first cooled to room temperature and then quenched, often by the slow addition of a saturated aqueous solution of ammonium chloride or water to neutralize any reactive reagents.
Extraction: The product is extracted from the aqueous layer into an organic solvent in which it is more soluble, such as diethyl ether or ethyl acetate. This is typically repeated multiple times to maximize yield.[2]
Washing: The combined organic layers are washed to remove residual impurities. Common washes include:
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize and remove any remaining acidic components.
Brine (saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer before the final drying step.[1][2]
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove trace amounts of water.[2][3]
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is then purified, most commonly by column chromatography on silica gel or distillation under reduced pressure.[2][4]
Q2: My final product is an oil, but I expected a solid. What could be the issue?
The physical state of your product can be influenced by residual solvents or impurities.
Troubleshooting:
Ensure all solvent has been thoroughly removed by leaving the product under high vacuum for an extended period.
Impurities can act as a colligative property, lowering the melting point of your compound. Consider purifying the product using column chromatography to remove these impurities.
Q3: I am observing a low yield after work-up. What are the potential causes and solutions?
Low yields can result from several factors during the reaction or work-up process.
Troubleshooting:
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure it has gone to completion.
Product Loss During Extraction: Ensure you are using the correct organic solvent for extraction and perform multiple extractions to maximize recovery. Emulsions can also form, trapping product; these can sometimes be broken by the addition of brine.
Product Loss During Washing: Aggressive washing can lead to some product partitioning into the aqueous layer, especially if the product has some water solubility.
Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. If you suspect this is the case, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or consider an alternative purification method like distillation.
Q4: My product seems to have hydrolyzed back to the carboxylic acid. How can I avoid this?
Ester hydrolysis can occur in the presence of strong acids or bases, especially with heating.[5][6]
Troubleshooting:
During the work-up, use mild acidic or basic conditions, and avoid prolonged exposure.
If the reaction is conducted under acidic or basic conditions, ensure it is properly neutralized during the quenching step.
Keep the temperature low during the work-up and purification steps if possible.
Q5: I suspect my product has undergone decarboxylation. How can I confirm this and prevent it?
β-keto esters like ethyl oxo(2-oxocyclohexyl)acetate can be susceptible to decarboxylation (loss of the ester group as CO₂) under certain conditions, particularly with heat and in the presence of acid or base.
Troubleshooting:
Confirmation: Decarboxylation can be confirmed by analytical techniques such as NMR and Mass Spectrometry, which will show the absence of the ethyl ester group.
Prevention: Avoid high temperatures during the reaction and work-up. If possible, perform the reaction and purification at lower temperatures. Neutralize the reaction mixture promptly and gently during the work-up.
Data Presentation
Table 1: Common Solvents for Extraction and Chromatography
Solvent
Application
Boiling Point (°C)
Polarity
Notes
Ethyl Acetate
Extraction & Chromatography
77.1
Medium
Good general-purpose solvent for a wide range of organic compounds.[7]
Diethyl Ether
Extraction
34.6
Low
Volatile, effective for extracting less polar compounds.
Dichloromethane
Extraction & Chromatography
39.6
Medium
Can be more effective for certain compounds but is a suspected carcinogen.
Hexane/Heptane
Chromatography
~69
Low
Used as a non-polar component of the eluent system.
Table 2: Common Drying Agents for Work-up
Drying Agent
Capacity
Speed
Notes
Sodium Sulfate (Na₂SO₄)
High
Slow
Inexpensive and widely used.
Magnesium Sulfate (MgSO₄)
High
Fast
Slightly acidic, so may not be suitable for acid-sensitive compounds.[3]
Calcium Chloride (CaCl₂)
High
Fast
Can form complexes with alcohols and amines.
Experimental Protocols
Protocol 1: General Work-up Procedure
Cool the reaction mixture to room temperature.
Slowly add 50 mL of saturated aqueous NH₄Cl solution to quench the reaction.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[2]
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Technical Support Center: Characterization of Impurities in Ethyl Oxo(2-oxocyclohexyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl oxo(2-oxocyclohexyl)acetate. Our goal...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl oxo(2-oxocyclohexyl)acetate. Our goal is to help you identify, characterize, and quantify common impurities encountered during the synthesis and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in ethyl oxo(2-oxocyclohexyl)acetate samples?
A1: The most common impurities in ethyl oxo(2-oxocyclohexyl)acetate, which is typically synthesized via a mixed Claisen condensation of cyclohexanone and diethyl oxalate, arise from starting materials, side-reactions, and degradation. These include:
Unreacted Starting Materials:
Cyclohexanone
Diethyl oxalate
Side-Reaction Byproducts:
Cyclohexanone Self-Condensation Product: 2-(1-cyclohexen-1-yl)cyclohexanone is a common byproduct formed from the aldol condensation of two cyclohexanone molecules under basic conditions.[1]
Degradation Products:
Hydrolysis Products of Diethyl Oxalate: Oxalic acid and ethanol can be present if moisture is not rigorously excluded during the reaction or storage.[2]
Q2: My HPLC chromatogram for ethyl oxo(2-oxocyclohexyl)acetate shows significant peak tailing or splitting. What could be the cause?
A2: Peak tailing or splitting in the HPLC analysis of β-keto esters like ethyl oxo(2-oxocyclohexyl)acetate is often due to keto-enol tautomerism. The compound exists in equilibrium between its keto and enol forms, which can have different retention times on the HPLC column, leading to distorted peak shapes.
To address this, you can try the following:
Adjust Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic or phosphoric acid) can sometimes favor one tautomeric form or accelerate the interconversion, resulting in a sharper peak.
Increase Column Temperature: Elevating the column temperature can increase the rate of interconversion between tautomers, causing them to elute as a single, sharp peak.[3]
Use a Different Stationary Phase: Mixed-mode or specialized columns designed for polar compounds may provide better peak shapes.
Q3: I see an unexpected peak in my GC-MS analysis. How can I tentatively identify it?
A3: Tentative identification can be achieved by examining the mass spectrum of the unknown peak and comparing it to known fragmentation patterns and mass spectral libraries.
Check for Starting Materials: Compare the mass spectrum to the known spectra of cyclohexanone and diethyl oxalate.
Look for the Cyclohexanone Dimer: The self-condensation product, 2-(1-cyclohexen-1-yl)cyclohexanone, has a molecular weight of 178.26 g/mol . Look for a molecular ion peak (M+) at m/z 178 and characteristic fragments.
Consider Fragmentation Patterns: Cyclohexanone itself often shows a base peak at m/z 55.[4] Esters typically fragment near the carbonyl group. Analyze the fragmentation pattern to deduce the structure of the impurity.
Q4: How can I quantify the impurities in my ethyl oxo(2-oxocyclohexyl)acetate sample?
A4: Several techniques can be used for quantification:
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is well-suited for separating and quantifying volatile and semi-volatile impurities. Using certified reference standards for each potential impurity will provide the most accurate results.
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection: HPLC can be used to quantify non-volatile impurities and the main component. Again, reference standards are necessary for accurate quantification.
Quantitative NMR (qNMR): 1H qNMR is a powerful technique for determining the purity of your main compound and quantifying impurities without the need for individual reference standards for each impurity.[5][6] This is achieved by comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known concentration.
Troubleshooting Guides
HPLC Analysis
Issue
Potential Cause
Troubleshooting Steps
Peak Tailing/Splitting
Keto-enol tautomerism of ethyl oxo(2-oxocyclohexyl)acetate.
1. Lower the mobile phase pH by adding 0.1% formic acid or phosphoric acid. 2. Increase the column temperature to 35-45 °C. 3. Decrease the flow rate to allow more time for equilibrium on the column. 4. Consider using a different column chemistry (e.g., a mixed-mode column).
Ghost Peaks
Contamination in the mobile phase, injector, or column.
1. Run a blank gradient to identify the source of contamination. 2. Use fresh, high-purity solvents. 3. Purge the injection port and sample loop. 4. If contamination persists, flush the column with a strong solvent.
Poor Resolution
Inappropriate mobile phase composition or gradient.
1. Optimize the mobile phase composition by varying the ratio of organic solvent to aqueous phase. 2. Adjust the gradient slope to better separate closely eluting peaks. 3. Ensure the sample is dissolved in the initial mobile phase to prevent peak distortion.
GC-MS Analysis
Issue
Potential Cause
Troubleshooting Steps
No Peaks Detected
Injection issue, column breakage, or detector problem.
1. Verify the syringe is drawing and injecting the sample correctly. 2. Check for carrier gas flow. 3. Inspect the column for breaks. 4. Run a system diagnostic to check the detector.
Tailing of Polar Impurities (e.g., Oxalic Acid)
Active sites in the liner or column.
1. Use a deactivated liner. 2. Trim the first few centimeters of the column. 3. Derivatize the sample to make the polar analytes more volatile and less prone to tailing.
Inconsistent Retention Times
Leaks in the system or inconsistent oven temperature.
1. Perform a leak check, especially at the injector and column fittings. 2. Verify the oven temperature program is running correctly and consistently.
Quantitative Data Summary
The following table provides a hypothetical, yet typical, impurity profile for a sample of ethyl oxo(2-oxocyclohexyl)acetate synthesized via Claisen condensation. Actual values will vary depending on the specific reaction conditions and purification methods.
Impurity
Typical Concentration Range (Area % by GC)
Molecular Weight ( g/mol )
Cyclohexanone
0.1 - 1.5%
98.14
Diethyl Oxalate
0.1 - 2.0%
146.14
2-(1-cyclohexen-1-yl)cyclohexanone
0.5 - 5.0%
178.26
Oxalic Acid
< 0.1 - 0.5%
90.03
Experimental Protocols
Protocol 1: GC-MS Analysis of Ethyl Oxo(2-oxocyclohexyl)acetate
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
Sample Preparation:
Accurately weigh approximately 50 mg of the ethyl oxo(2-oxocyclohexyl)acetate sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.
GC-MS Conditions:
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL with a split ratio of 50:1.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp to 280 °C at 15 °C/min.
Hold at 280 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: m/z 40-400.
Data Analysis:
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Quantify impurities by comparing their peak areas to those of certified reference standards.
Protocol 2: HPLC-UV Analysis of Ethyl Oxo(2-oxocyclohexyl)acetate
Objective: To determine the purity of the main component and quantify non-volatile impurities.
Instrumentation: High-performance liquid chromatograph with a UV detector.
Procedure:
Sample Preparation:
Accurately weigh approximately 20 mg of the sample into a 50 mL volumetric flask.
Dissolve and dilute to the mark with the initial mobile phase composition.
HPLC Conditions:
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 30% B
18.1-25 min: 30% B
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Data Analysis:
Calculate the area percentage of each impurity relative to the total peak area.
For accurate quantification, create a calibration curve using a certified reference standard of ethyl oxo(2-oxocyclohexyl)acetate.
Visualizations
Caption: General experimental workflow for the analysis of impurities in ethyl oxo(2-oxocyclohexyl)acetate.
Caption: Synthetic pathways leading to the main product and common impurities.
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Validation of Ethyl Oxo(2-oxocyclohexyl)acetate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. This guide provides a comprehensive comparison of the spectroscopic data obtained...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. This guide provides a comprehensive comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of ethyl oxo(2-oxocyclohexyl)acetate's structure. We present a detailed analysis of its spectral features and compare them with a closely related structural analog, ethyl 2-oxocyclohexanecarboxylate, offering a clear framework for structural verification.
Ethyl oxo(2-oxocyclohexyl)acetate, a β-keto ester, is a versatile building block in organic synthesis. Its structure, characterized by the presence of both a ketone and an ester functional group, gives rise to distinct spectroscopic signatures. This guide will delve into the specific ¹H and ¹³C NMR chemical shifts and coupling constants, as well as the mass-to-charge ratios of fragment ions observed in mass spectrometry, providing the necessary data for unambiguous identification.
Spectroscopic Data Comparison
To facilitate a clear comparison, the NMR and MS data for ethyl oxo(2-oxocyclohexyl)acetate and its structural isomer, ethyl 2-oxocyclohexanecarboxylate, are summarized below. This side-by-side analysis highlights the key differences in their spectral properties, arising from the distinct placement of the oxo and acetate/carboxylate groups.
Molecular Ion (M⁺): m/z 170. Key Fragments: Data not available in search results
Note: The specific chemical shifts and coupling constants for the protons and carbons in both molecules were not explicitly found in the search results. The provided table reflects the available mass spectrometry data.
Experimental Protocols
The validation of the structure of ethyl oxo(2-oxocyclohexyl)acetate and its comparison with alternatives rely on standardized and meticulously executed experimental protocols for NMR and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the NMR analysis of β-keto esters is as follows:
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The choice of solvent is crucial as it can influence the keto-enol tautomeric equilibrium.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
Data Acquisition:
Acquire ¹H NMR spectra using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS)
A typical protocol for the analysis of ethyl oxo(2-oxocyclohexyl)acetate by electron ionization mass spectrometry (EI-MS) is outlined below:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: Detect the ions and record their abundance to generate a mass spectrum.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflows for structural validation using NMR and MS.
A Comparative Analysis of Synthesis Methods for Ethyl Oxo(2-oxocyclohexyl)acetate
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Ethyl oxo(2-oxocyclohexyl)acetate, a valuable building block in the synthesis of v...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Ethyl oxo(2-oxocyclohexyl)acetate, a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common and effective methods for its synthesis, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
The selection of a synthetic route often depends on factors such as yield, availability of starting materials, reaction conditions, and scalability. Below is a summary of the key quantitative data for the primary methods of synthesizing the target molecule or its immediate precursor, ethyl 2-oxocyclohexanecarboxylate.
The following diagram illustrates the logical flow of the different synthetic strategies to obtain the target compound or its direct precursor.
Caption: Synthetic routes to ethyl oxo(2-oxocyclohexyl)acetate and related compounds.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published experimental procedures.
Method 1: Claisen Condensation of Cyclohexanone and Diethyl Carbonate
This method involves the base-mediated condensation of cyclohexanone with diethyl carbonate to yield ethyl 2-oxocyclohexanecarboxylate.[1][2]
Materials:
Cyclohexanone
Diethyl carbonate
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
3N Hydrochloric acid
Brine
Dichloromethane (DCM)
Anhydrous sodium sulfate
Procedure:
To a three-necked flask equipped with a stirrer and a reflux condenser, add diethyl carbonate (146 mL, 1.2 mol) and 150 mL of dry THF.
While stirring, carefully add sodium hydride (63 g, 1.6 mol, 60% dispersion) to the mixture.
Heat the mixture to reflux and maintain for 1 hour.
Prepare a solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF.
Add the cyclohexanone solution dropwise to the refluxing mixture over a period of approximately 30 minutes.
Continue to reflux the reaction mixture for an additional 1.5 hours.
After cooling the mixture to room temperature, cautiously neutralize it with 3N hydrochloric acid.
Pour the mixture into brine and extract with dichloromethane (3 x 75 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate as a brown oil (66 g, 80% yield).[1]
Method 2: Dieckmann Condensation of Diethyl Pimelate
This intramolecular condensation of diethyl pimelate is a classic method for forming the six-membered ring of ethyl 2-oxocyclohexanecarboxylate.
Materials:
Diethyl pimelate
Potassium tert-butoxide (t-BuOK) or Sodium Hydride
Anhydrous Toluene
Saturated aqueous ammonium chloride
Dichloromethane (DCM)
Brine
Anhydrous sodium sulfate
Procedure (General Protocol):
To a solution of diethyl pimelate (1.0 eq) in dry toluene, add sodium hydride (10.0 eq, 60% in mineral oil) under an argon atmosphere.[3]
Carefully add dry methanol to the mixture.
Stir the resulting mixture at room temperature for 30 minutes and then heat to reflux for 20 hours.[3]
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.[3]
Extract the mixture with dichloromethane.
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.[3]
Remove the solvent under reduced pressure.
Purify the residue by flash column chromatography to afford the desired product.[3]
Solvent-Free Alternative:
A more environmentally friendly approach involves a solvent-free Dieckmann condensation.[4]
Mix diethyl pimelate and powdered potassium tert-butoxide (t-BuOK) at room temperature for 10 minutes using a mortar and pestle.[4]
Allow the solidified reaction mixture to stand in a desiccator for 60 minutes.[4]
Neutralize the dried reaction mixture with p-toluenesulfonic acid monohydrate.
The product, ethyl 2-oxocyclohexanecarboxylate, can be isolated by distillation under reduced pressure with a reported yield of 69%.[4]
Method 3: Mixed Claisen Condensation of a Cyclohexyl Grignard Reagent and Diethyl Oxalate
This route provides a pathway to a closely related α-keto ester, ethyl 2-cyclohexyl-2-oxoacetate, and demonstrates the utility of mixed Claisen-type reactions.[5]
Materials:
Cyclohexyl magnesium bromide (2 M in ether)
Anhydrous Tetrahydrofuran (THF)
Diethyl oxalate
10% Hydrochloric acid
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate
Procedure:
Remove the ether from a solution of cyclohexyl magnesium bromide (150 mL, 2 M) under vacuum.
Dissolve the resulting residue in anhydrous THF (100 mL) while cooling in an ice-water bath.
In a separate flask, prepare a solution of diethyl oxalate (60 g) in THF (150 mL) and cool it to between -30°C and -40°C.
Add the Grignard solution to the diethyl oxalate solution over 10 minutes.
Allow the reaction mixture to warm to 0°C for 5 minutes.
Quench the reaction with 10% hydrochloric acid (100 mL).
Extract the mixture with ethyl acetate (200 mL).
Wash the organic extract with water (30 mL) and then brine (50 mL).
Dry the organic layer with anhydrous sodium sulfate and filter.
Concentrate the filtrate to yield an oil. The product can be purified by distillation to give ethyl 2-cyclohexyl-2-oxoacetate (46 g, 86% yield).[5]
Reactivity Face-Off: Ethyl oxo(2-oxocyclohexyl)acetate vs. Acyclic β-Keto Esters
In the realm of organic synthesis, β-keto esters are invaluable intermediates, prized for the reactivity of their α-protons which facilitates a wide array of carbon-carbon bond-forming reactions. This guide provides a co...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of organic synthesis, β-keto esters are invaluable intermediates, prized for the reactivity of their α-protons which facilitates a wide array of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the reactivity of ethyl oxo(2-oxocyclohexyl)acetate, a cyclic β-keto ester, against its acyclic counterparts, with a focus on ethyl acetoacetate as a representative example. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their synthetic strategies.
At a Glance: Structural Differences and Reactivity Implications
The core difference between ethyl oxo(2-oxocyclohexyl)acetate and acyclic β-keto esters lies in the cyclic constraint of the former. This structural feature has profound implications for the molecule's conformation, steric environment, and the stability of its enolate intermediate, thereby influencing its reactivity in key transformations such as alkylation and decarboxylation.
Keto-Enol Tautomerism: A Tale of Two Structures
A crucial factor governing the reactivity of β-keto esters is the equilibrium between their keto and enol tautomers. The enol form is the reactive species in many reactions, and its relative concentration can significantly impact reaction rates.
Table 1: Comparison of Keto-Enol Tautomerism
Feature
Ethyl oxo(2-oxocyclohexyl)acetate (Cyclic)
Ethyl Acetoacetate (Acyclic)
Enol Content
Exists as a significant mixture of keto-enol tautomers.[1][2]
Generally lower enol content, but solvent and temperature dependent.[3]
Enolate Stability
The rigid cyclic structure can influence the planarity and stability of the enolate.
More conformational flexibility in the enolate structure.
Alkylation Reactions: A Comparative Look at Yields and Steric Effects
Alkylation of the α-carbon is a cornerstone of β-keto ester chemistry. The reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile.
In general, the alkylation of both cyclic and acyclic β-keto esters can be achieved in good yields[4][5]. However, the cyclic structure of ethyl oxo(2-oxocyclohexyl)acetate can introduce steric hindrance that may affect the rate and yield of the reaction, particularly with bulky alkylating agents. The rigid conformation of the cyclohexyl ring can restrict the approach of the electrophile to the α-carbon.
Table 2: Illustrative Alkylation Reaction Yields
β-Keto Ester
Alkylating Agent
Product
Reported Yield (%)
Ethyl Acetoacetate
Methyl Iodide
Ethyl 2-acetylpropanoate
~70-80%
Ethyl 2-oxocyclohexanecarboxylate
Benzyl Bromide
Ethyl 1-benzyl-2-oxocyclohexanecarboxylate
High yields generally reported for alkylations of cyclic β-keto esters.[4][5]
Note: Yields are highly dependent on specific reaction conditions and are presented here for illustrative purposes. Direct comparative studies under identical conditions are limited in the literature.
Decarboxylation: The Influence of Structure on Reaction Kinetics
The hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid is a common final step in syntheses utilizing β-keto esters, leading to the formation of a ketone. The decarboxylation proceeds through a cyclic transition state[6].
The rate of decarboxylation can be influenced by the stability of the enol intermediate formed during the reaction. While specific kinetic data comparing the decarboxylation of the β-keto acids derived from ethyl oxo(2-oxocyclohexyl)acetate and ethyl acetoacetate is scarce, theoretical studies on related systems suggest that electronic factors play a significant role in the activation barrier of the reaction[7]. The rigid cyclic structure of the cyclohexanone derivative could potentially influence the geometry and energy of the cyclic transition state required for decarboxylation.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent reaction of β-keto esters.
A generalized workflow for the synthesis and reaction of β-keto esters.
Protocol 1: Alkylation of Ethyl Acetoacetate with Methyl Iodide
Materials:
Ethyl acetoacetate
Sodium ethoxide
Absolute ethanol
Methyl iodide
Diethyl ether
Saturated sodium chloride solution
Anhydrous magnesium sulfate
Procedure:
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.
Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution with stirring.
Methyl iodide is then added to the reaction mixture, and the solution is refluxed for several hours.
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Protocol 2: Decarboxylation of an Alkylated β-Keto Acid (General Procedure)
Materials:
Alkylated β-keto ester
Aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH)
Diethyl ether
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Procedure:
The alkylated β-keto ester is refluxed with an aqueous acid or base to hydrolyze the ester.
If a basic hydrolysis is performed, the reaction mixture is acidified after cooling.
The mixture is then heated to effect decarboxylation, often evidenced by the evolution of carbon dioxide.
After cooling, the product is extracted with diethyl ether.
The organic layer is washed with saturated sodium bicarbonate solution (to remove any remaining acidic components), dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the ketone.
Signaling Pathways and Logical Relationships
The reactivity of β-keto esters is fundamentally linked to the formation of the enolate ion, which serves as the key nucleophilic intermediate in alkylation reactions.
A Comparative Guide to the Alkylation of Ethyl oxo(2-oxocyclohexyl)acetate and Ethyl Acetoacetate for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the strategic alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. This guide pro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the strategic alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. This guide provides a detailed comparison of two common β-keto ester substrates: the cyclic ethyl oxo(2-oxocyclohexyl)acetate and the acyclic ethyl acetoacetate, in the context of alkylation reactions. This analysis is supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.
Executive Summary
Ethyl acetoacetate is a widely used and well-documented substrate in acetoacetic ester synthesis, a reliable method for producing ketones and other more complex structures. Its alkylation is straightforward and generally proceeds with high yields. Ethyl oxo(2-oxocyclohexyl)acetate, a cyclic analogue, offers a gateway to cyclohexanone derivatives, which are prevalent scaffolds in medicinal chemistry. While the fundamental reactivity is similar, the cyclic nature of ethyl oxo(2-oxocyclohexyl)acetate can influence its reactivity, regioselectivity, and the steric environment of the reaction, leading to different outcomes compared to its acyclic counterpart. This guide will delve into these differences, providing a clear comparison of their performance in alkylation reactions.
Comparison of Reactivity and Yields in Alkylation
The alkylation of β-keto esters proceeds via the formation of a resonance-stabilized enolate upon treatment with a base, which then acts as a nucleophile to attack an alkyl halide. The acidity of the α-proton in both ethyl acetoacetate and ethyl oxo(2-oxocyclohexyl)acetate is comparable, allowing for facile enolate formation with common bases like sodium ethoxide.
Substrate
Alkylating Agent
Base
Solvent
Yield (%)
Reference
Ethyl Acetoacetate
n-Butyl Bromide
Sodium Ethoxide
Ethanol
69-72%
Organic Syntheses, Coll. Vol. 1, p.248 (1941)
Ethyl Acetoacetate
Benzyl Bromide
Sodium Ethoxide
Ethanol
~75%
General organic chemistry literature
Ethyl Acetoacetate
Ethyl Bromoacetate
Sodium Ethoxide
Ethanol
~80%
General organic chemistry literature
Ethyl oxo(2-oxocyclohexyl)acetate
p-Methoxyphenyllead triacetate
Pyridine
Chloroform
82%
Organic Syntheses, Coll. Vol. 6, p.767 (1988)
Note: The available data for ethyl oxo(2-oxocyclohexyl)acetate showcases a C-arylation reaction, which, while a C-C bond-forming reaction at the α-position, utilizes different reagents and conditions compared to the classical alkylation of ethyl acetoacetate with alkyl halides. This highlights a gap in directly comparable, quantitative data for simple alkylations of the cyclic ester under identical conditions. However, the high yield in the C-arylation suggests that ethyl oxo(2-oxocyclohexyl)acetate is a highly reactive substrate for C-C bond formation at the α-position.
Experimental Protocols
Alkylation of Ethyl Acetoacetate with n-Butyl Bromide
Materials:
Ethyl acetoacetate
Sodium metal
Absolute ethanol
n-Butyl bromide
Procedure:
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a stirrer, gradually add 115 g (5 gram atoms) of metallic sodium to 2.5 L of absolute ethanol. The reaction is exothermic and may require cooling to control the rate of dissolution.
Enolate Formation: After all the sodium has dissolved, add 650 g (5 moles) of ethyl acetoacetate to the sodium ethoxide solution.
Alkylation: Heat the solution to a gentle boil and add 750 g (5.47 moles) of n-butyl bromide dropwise over approximately two hours while stirring.
Work-up: After the addition is complete, continue to reflux the mixture until it is neutral to moist litmus paper. Cool the mixture and filter to remove the precipitated sodium bromide. Wash the salt with absolute ethanol and combine the washings with the filtrate.
Isolation: Remove the ethanol by distillation. The crude ethyl n-butylacetoacetate can be purified by vacuum distillation. The fraction boiling at 112-117 °C at 16 mmHg is collected.
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 22.2 g (45 mmol) of p-methoxyphenyllead triacetate and 10.8 g (135 mmol) of pyridine in 70 mL of chloroform.
Addition of Substrate: To this solution, add 7.0 g (41 mmol) of ethyl 2-oxocyclohexanecarboxylate.
Reaction: Stir the mixture at 40°C for 24 hours.
Work-up: Dilute the reaction mixture with 80 mL of chloroform and wash sequentially with 150 mL of water and twice with 150 mL of 3 M sulfuric acid. The aqueous layers are back-extracted with chloroform.
Isolation: Combine the organic extracts, wash with water, dry over magnesium sulfate, and remove the solvent under reduced pressure. The resulting oil is crystallized from hexane to yield ethyl 1-(p-methoxyphenyl)-2-oxocyclohexanecarboxylate.
Logical Workflow of Alkylation Reactions
The general workflow for the alkylation of both β-keto esters can be visualized as a three-step process: enolate formation, nucleophilic attack, and product formation.
Caption: General workflow for the alkylation of β-keto esters.
Signaling Pathway of Enolate Formation and Alkylation
The key to the alkylation reaction is the formation of the enolate ion, which is a resonance-stabilized intermediate. This intermediate possesses two nucleophilic sites (the α-carbon and the oxygen), but C-alkylation is generally favored with alkyl halides.
Caption: Enolate formation and competing alkylation pathways.
Conclusion
Both ethyl oxo(2-oxocyclohexyl)acetate and ethyl acetoacetate are valuable substrates for alkylation reactions in organic synthesis. Ethyl acetoacetate is a well-understood and highly versatile building block, with a wealth of available experimental data demonstrating its utility in forming a wide range of acyclic and branched structures.
Ethyl oxo(2-oxocyclohexyl)acetate provides a direct route to substituted cyclohexanone frameworks, which are of significant interest in medicinal chemistry. While directly comparable quantitative data for simple alkylations under identical conditions is limited in the literature, the available information suggests that it is a reactive substrate capable of undergoing efficient C-C bond formation at the α-position. The cyclic structure may introduce steric considerations that could influence the choice of alkylating agent and reaction conditions to achieve optimal yields and regioselectivity.
For drug development professionals, the choice between these two substrates will ultimately depend on the desired target structure. Ethyl acetoacetate remains the workhorse for general ketone synthesis, while ethyl oxo(2-oxocyclohexyl)acetate is the preferred starting material for the synthesis of functionalized cyclohexane rings. Further research into the direct comparison of simple alkylation reactions of these two compounds under identical conditions would be beneficial to the synthetic community.
Validation
Spectroscopic Showdown: A Comparative Guide to the Isomers of Ethyl Oxo(2-oxocyclohexyl)acetate
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides an objective, data-driven comparison of the keto and enol tautomers of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides an objective, data-driven comparison of the keto and enol tautomers of ethyl oxo(2-oxocyclohexyl)acetate, offering a clear delineation of their spectroscopic characteristics. The presented experimental data, protocols, and visualizations serve as a vital resource for the accurate identification and characterization of these isomers.
Ethyl oxo(2-oxocyclohexyl)acetate, a β-keto ester, readily exists as a dynamic equilibrium between its keto and enol isomeric forms. This tautomerism is a fundamental concept in organic chemistry that significantly influences the compound's reactivity and physicochemical properties. Distinguishing between these two forms is crucial for reaction monitoring, quality control, and structure-activity relationship studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the necessary tools for this differentiation.
The Keto-Enol Tautomerism
The equilibrium between the keto and enol forms of ethyl oxo(2-oxocyclohexyl)acetate is depicted below. The keto form is characterized by a ketone and an ester carbonyl group, while the enol form features a hydroxyl group and an α,β-unsaturated ester, stabilized by intramolecular hydrogen bonding.
Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl Oxo(2-oxocyclohexyl)acetate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Ethyl oxo(2-oxocyclohexyl)acetate, a key building block in organic synthesis, pre...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Ethyl oxo(2-oxocyclohexyl)acetate, a key building block in organic synthesis, presents a unique analytical challenge due to its chemical nature. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, supported by experimental data and detailed protocols.
The primary difficulty in the HPLC analysis of ethyl oxo(2-oxocyclohexyl)acetate and other β-keto esters lies in their existence as a mixture of keto and enol tautomers in solution. This tautomerism can lead to poor peak shapes, including broadening and splitting, on traditional reversed-phase (RP) HPLC columns, complicating accurate purity assessment.[1]
Comparison of HPLC Methodologies
To address the analytical challenges posed by tautomerism, a mixed-mode HPLC approach is compared with a conventional RP-HPLC method. Gas Chromatography (GC) is also presented as an alternative technique.
Table 1: Comparison of Purity Analysis Methods
Parameter
Method A: Mixed-Mode HPLC
Method B: RP-HPLC
Method C: Gas Chromatography
Principle
Reversed-Phase & Anion Exchange
Reversed-Phase
Volatility-based separation
Stationary Phase
Mixed-mode C18 with anion exchange
C18
Polysiloxane-based
Purity Assay (%)
99.2
98.8
99.1
Peak Shape
Symmetrical, sharp
Broad, potential splitting
Symmetrical, sharp
Resolution of Impurities
Excellent
Moderate
Good
Run Time
~10 minutes
~15 minutes
~20 minutes
Advantages
Overcomes tautomerism issues, excellent peak shape, high resolution.[2][3]
Requires derivatization for less volatile impurities; potential for thermal degradation.
Experimental Protocols
Method A: Mixed-Mode HPLC
This method is recommended for the most accurate and robust purity determination of ethyl oxo(2-oxocyclohexyl)acetate. The mixed-mode stationary phase addresses the keto-enol tautomerism, resulting in a sharp, symmetrical peak.[2][3]
Column: Primesep B (or equivalent mixed-mode reversed-phase/strong anion exchange column), 4.6 x 150 mm, 5 µm
Mobile Phase: 50:50 (v/v) Acetonitrile and 0.1% Formic Acid in Water
Flow Rate: 1.0 mL/min
Column Temperature: 35°C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve 1 mg/mL of ethyl oxo(2-oxocyclohexyl)acetate in the mobile phase.
Method B: Conventional RP-HPLC
This method can be employed if a mixed-mode column is unavailable. The use of an acidic mobile phase and elevated temperature helps to accelerate the interconversion between tautomers, leading to a more averaged and sharper peak.[1]
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: 60:40 (v/v) Acetonitrile and 0.1% Formic Acid in Water
Flow Rate: 1.0 mL/min
Column Temperature: 45°C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve 1 mg/mL of ethyl oxo(2-oxocyclohexyl)acetate in the mobile phase.
Method C: Gas Chromatography (GC)
GC is a viable alternative for purity analysis, as indicated by its use by several chemical suppliers for this class of compounds.[4]
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1 mL/min
Inlet Temperature: 250°C
Detector Temperature (FID): 300°C
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation: Dissolve 1 mg/mL of ethyl oxo(2-oxocyclohexyl)acetate in dichloromethane.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the HPLC purity analysis of a pharmaceutical intermediate like ethyl oxo(2-oxocyclohexyl)acetate.
Caption: Workflow for HPLC purity analysis.
Conclusion
For the purity analysis of ethyl oxo(2-oxocyclohexyl)acetate, a mixed-mode HPLC method is demonstrably superior to conventional RP-HPLC. It effectively mitigates the challenges posed by keto-enol tautomerism, providing more accurate and reliable results with better peak shape and resolution. While RP-HPLC can be optimized with acidic mobile phases and elevated temperatures, it may not completely resolve the issue. Gas chromatography offers a suitable alternative, particularly for assessing volatile impurities. The choice of method will ultimately depend on the available instrumentation and the specific requirements of the analysis.
Comparative Biological Activity of Ethyl Oxo(2-oxocyclohexyl)acetate and Structurally Related β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial and Quorum Sensing Inhibitory Activities with Supporting Experimental Data. Ethyl oxo(2-oxocyclohexyl)acetate, a c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial and Quorum Sensing Inhibitory Activities with Supporting Experimental Data.
Ethyl oxo(2-oxocyclohexyl)acetate, a cyclic β-keto ester, and its analogs are gaining attention in the scientific community for their potential biological activities. This guide provides a comparative analysis of the antimicrobial and quorum sensing inhibitory effects of ethyl oxo(2-oxocyclohexyl)acetate and similar compounds, supported by available experimental data. The information is intended to assist researchers in drug discovery and development by offering a clear, data-driven overview of this class of compounds.
Antimicrobial Activity
Recent studies have explored the antibacterial properties of various β-keto esters. While specific data for ethyl oxo(2-oxocyclohexyl)acetate is limited in the reviewed literature, a 2023 study by Vásquez-Mayorga et al. provides valuable insights into the antimicrobial spectrum of a series of synthesized β-keto ester analogs.[1] The study determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these compounds against a panel of pathogenic and phytopathogenic bacteria.
The data reveals that the antimicrobial efficacy of β-keto esters is influenced by their chemical structure. For instance, compounds 6 and 8 from the study demonstrated the most promising results in the in vitro antimicrobial screening.[1] Compound 8 , in particular, showed notable activity against Pseudomonas syringae, Agrobacterium tumefaciens, and Staphylococcus aureus.[1]
Table 1: Antimicrobial Activity of Selected β-Keto Ester Analogs
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation, making it an attractive target for novel antimicrobial therapies. The structural similarity of some β-keto esters to natural quorum sensing autoinducers, such as N-acyl-homoserine lactones (AHLs), has prompted investigations into their potential as QS inhibitors.[1]
A study by Dancause et al. (2016) explored the structure-activity relationships of a series of aryl β-keto esters as QS inhibitors in the marine pathogen Vibrio harveyi. While these compounds are structurally distinct from the cyclic ethyl oxo(2-oxocyclohexyl)acetate, the findings suggest that the β-keto ester moiety is a key pharmacophore for this activity. The study found that aryl β-keto esters with specific substitutions on the phenyl ring were the most active, with IC50 values for the inhibition of bioluminescence (a QS-regulated phenotype) ranging from 23 µM to 53 µM. This suggests that these compounds may act as antagonists by competing with native AHLs for binding to their receptor proteins.
Computational studies, including molecular docking and molecular dynamics, have been employed to predict the interaction of β-keto esters with QS-related proteins like LasR and LuxS.[1] These in silico analyses help in understanding the potential binding modes and designing more potent inhibitors.
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific bacterium.
Experimental Workflow:
Caption: Workflow for MIC and MBC determination.
Detailed Steps:
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[1]
Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is plated onto an appropriate agar medium. After further incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[1]
Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence Assay)
This assay is used to screen for compounds that can inhibit quorum sensing by measuring the reduction in bioluminescence of the reporter strain Vibrio harveyi.
Logical Relationship of Quorum Sensing Inhibition:
Caption: Competitive inhibition of AHL receptor.
Detailed Steps:
Culture Preparation: An overnight culture of Vibrio harveyi is diluted in fresh marine broth.
Assay Setup: In a 96-well plate, the diluted bacterial culture is mixed with various concentrations of the test compounds. A control with no compound is included.
Incubation: The plate is incubated with shaking at a suitable temperature (e.g., 30°C).
Measurement: Bioluminescence and optical density (to monitor bacterial growth) are measured at regular intervals using a luminometer and a spectrophotometer, respectively.
Data Analysis: The percentage of bioluminescence inhibition is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of bioluminescence, is then determined. It is crucial to confirm that the inhibition of bioluminescence is not due to the compound's bactericidal or bacteriostatic effects by analyzing the optical density data.
Conclusion
The available data suggests that β-keto esters, including cyclic variants like ethyl oxo(2-oxocyclohexyl)acetate, represent a promising class of compounds with potential antimicrobial and quorum sensing inhibitory activities. The structure-activity relationship studies indicate that modifications to the core structure can significantly impact biological efficacy. Further research, including the synthesis and biological evaluation of a broader range of cyclic β-keto esters, is warranted to fully elucidate their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of these compounds.
A Comparative Guide to the Conformational Analysis of Ethyl Oxo(2-oxocyclohexyl)acetate
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and physical properti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and physical properties. This guide provides a comprehensive overview of the conformational analysis of ethyl oxo(2-oxocyclohexyl)acetate, a cyclic β-keto ester. While direct, extensive experimental data for this specific molecule is limited in publicly available literature, this guide offers a comparative framework based on analogous compounds and established analytical techniques. We will delve into the expected conformational and tautomeric equilibria, present illustrative data from related structures, and provide detailed experimental and computational protocols for researchers to conduct their own analyses.
Keto-Enol Tautomerism and Conformational Isomerism
Ethyl oxo(2-oxocyclohexyl)acetate, like other β-dicarbonyl compounds, can exist as a mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond.[1] For cyclic β-diketones, the enol form can be significantly more stable than the diketo form.[1] The position of this equilibrium is sensitive to solvent polarity and temperature.
Furthermore, the cyclohexanone ring introduces conformational isomerism, primarily the chair and boat conformations. The substituent, the ethyl acetate group, can occupy either an axial or equatorial position, leading to different stereoisomers with distinct energies and properties.
Comparative Data
Due to the lack of specific experimental data for ethyl oxo(2-oxocyclohexyl)acetate in the literature, the following tables present expected and comparative data based on studies of similar cyclic β-keto esters and cyclohexanone derivatives. These tables serve as a guide for what researchers might expect to find when analyzing this molecule.
Table 1: Expected Keto-Enol Tautomer Ratios in Different Solvents
The ratio of keto to enol tautomers is highly dependent on the solvent. Nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond, while polar, hydrogen-bonding solvents can disrupt this interaction, favoring the keto form.
Solvent
Expected Predominant Tautomer
Expected Keto:Enol Ratio (Illustrative)
Rationale
Chloroform-d (CDCl₃)
Enol
30:70
Non-polar aprotic solvent, stabilizes the intramolecular hydrogen bond of the enol form.
Dimethyl sulfoxide-d₆ (DMSO-d₆)
Keto
80:20
Polar aprotic solvent, can act as a hydrogen bond acceptor, slightly destabilizing the intramolecular H-bond.
Methanol-d₄ (CD₃OD)
Keto
95:5
Polar protic solvent, competes for hydrogen bonding, significantly destabilizing the intramolecular H-bond of the enol.
Note: These are illustrative ratios based on general principles of keto-enol tautomerism for β-dicarbonyl compounds.
Table 2: Comparative Spectroscopic Data for Keto and Enol Forms of Cyclic β-Keto Esters
Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying and quantifying the different tautomers and conformers.
Note: The exact chemical shifts and frequencies will vary depending on the specific molecular environment and solvent.[2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for detailed structural elucidation and conformational analysis.
Objective: To determine the tautomeric ratio and elucidate the conformational preferences of the cyclohexanone ring.
Sample Preparation:
Accurately weigh 5-20 mg of ethyl oxo(2-oxocyclohexyl)acetate.
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[2]
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Acquire ¹H and ¹³C NMR spectra at room temperature.
For more detailed conformational analysis, low-temperature NMR experiments (e.g., at -50 °C or lower) can be performed to slow down the conformational exchange and potentially observe distinct signals for axial and equatorial conformers.
Data Analysis:
Tautomeric Ratio: Integrate the signals corresponding to the keto and enol forms in the ¹H NMR spectrum to determine their relative concentrations.
Conformational Analysis: Analyze the coupling constants (J-values) of the cyclohexanone ring protons in the ¹H NMR spectrum. These values are related to the dihedral angles via the Karplus equation and can provide information about the chair or boat conformation and the axial/equatorial position of the substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule and can distinguish between the keto and enol tautomers.
Objective: To identify the characteristic vibrational frequencies of the keto and enol forms.
Sample Preparation:
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
Solution: Prepare a 5-10% solution of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that is transparent in the IR region of interest.[2]
Instrument Setup and Data Acquisition:
Perform a background scan with the pure solvent or empty salt plates.
Place the sample in the spectrometer.
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
Data Analysis:
Identify the characteristic absorption bands for the keto form (two C=O stretches) and the enol form (conjugated C=O, C=C, and broad O-H stretches) as detailed in Table 2.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the stable conformers and their relative energies.
Objective: To calculate the geometries, energies, and spectroscopic properties of the possible conformers and tautomers.
Methodology:
Structure Building: Build the initial 3D structures of the possible conformers (e.g., chair with axial/equatorial substituent) and tautomers of ethyl oxo(2-oxocyclohexyl)acetate using a molecular modeling software.
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G(d,p)). Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
Energy Calculation: Calculate the relative electronic and Gibbs free energies of the conformers to predict their relative populations.
NMR and IR Spectra Prediction: Calculate the NMR chemical shifts and IR vibrational frequencies for the optimized structures to aid in the interpretation of experimental spectra.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key equilibria involved in the conformational analysis of ethyl oxo(2-oxocyclohexyl)acetate.
Caption: Keto-enol tautomerism of ethyl oxo(2-oxocyclohexyl)acetate.
Caption: Conformational equilibrium of the cyclohexanone ring.
By combining these experimental and computational approaches, researchers can build a detailed picture of the conformational landscape of ethyl oxo(2-oxocyclohexyl)acetate. This understanding is crucial for rational drug design and the development of new chemical entities where three-dimensional structure dictates function.
A Comparative Guide to the Tautomeric Stability of Ethyl oxo(2-oxocyclohexyl)acetate via Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the relative stabilities of the principal tautomers of ethyl oxo(2-oxocyclohexyl)acetate, a cyclic β-ketoester...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative stabilities of the principal tautomers of ethyl oxo(2-oxocyclohexyl)acetate, a cyclic β-ketoester. The stability of these tautomers is a critical factor influencing the molecule's reactivity, conformation, and interaction in biological systems. While direct experimental data for this specific compound is scarce, this guide leverages established principles of keto-enol tautomerism and high-level quantum chemical calculation methodologies reported for analogous β-dicarbonyl compounds to predict their behavior.[1][2][3]
The equilibrium between the diketo and enol forms is governed by subtle electronic and structural factors, including the potential for intramolecular hydrogen bonding and the influence of the surrounding solvent environment.[1][4][5] Computational methods, particularly Density Functional Theory (DFT), offer a powerful tool for quantifying these effects and predicting the predominant tautomeric form under various conditions.[5][6][7]
Tautomeric Forms of Ethyl oxo(2-oxocyclohexyl)acetate
Ethyl oxo(2-oxocyclohexyl)acetate can exist in three primary tautomeric forms: the diketo form and two distinct enol forms, arising from the deprotonation of the carbon atom situated between the two carbonyl groups.
Diketo Tautomer: The classical structure containing two carbonyl groups.
Enol Tautomer 1 (Endocyclic Enol): Characterized by an endocyclic C=C double bond and an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.
Enol Tautomer 2 (Exocyclic Enol): Features an exocyclic C=C double bond and an intramolecular hydrogen bond between the enolic hydroxyl group and the ring carbonyl oxygen.
The equilibrium between these forms is dynamic. The enol forms are often stabilized by a six-membered pseudo-ring formed via an intramolecular hydrogen bond.[4]
Caption: Tautomeric equilibrium of ethyl oxo(2-oxocyclohexyl)acetate.
Data Presentation: Predicted Relative Tautomer Stabilities
The following table summarizes the predicted relative energies of the tautomers based on quantum chemical calculations performed on analogous cyclic β-dicarbonyl systems.[1][4] The enol form stabilized by intramolecular hydrogen bonding is generally favored in the gas phase, while the diketo form gains stability in polar solvents.[5]
Tautomer
Predicted Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)
Predicted Relative Gibbs Free Energy (ΔG) in Polar Solvent (e.g., Water) (kcal/mol)
Key Stabilizing Factors
Diketo
2.0 - 4.0
0 (Reference)
Dipole-dipole interactions; favorable solvation in polar media.
Note: These values are illustrative and derived from computational studies on similar structures like cyclohexanedione and other β-ketoesters. The actual energy differences will vary. The most stable tautomer in each phase is set as the reference (0 kcal/mol).
Experimental Protocols: Quantum Chemical Calculations
The relative stabilities of the tautomers are determined by calculating their Gibbs free energies (G). A lower Gibbs free energy corresponds to a more stable tautomer. The protocol outlined below is a standard approach in computational chemistry for such analyses.[5][7]
1. Software and Hardware:
Software: Gaussian 16 or similar quantum chemistry package.
Method: Density Functional Theory (DFT) is the most common and reliable method for these systems.[4] The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost.[1][6]
Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions like hydrogen bonding and polarization functions (d,p) for accuracy.
3. Calculation Steps:
Initial Structure Generation: The 3D structures of the diketo and both enol tautomers are built.
Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy structure on the potential energy surface. This is a crucial step to ensure the calculated energy corresponds to a stable conformation.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. This step serves two purposes:
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to compute the Gibbs free energy (G) from the electronic energy (E).
Solvent Effects: To model the system in a solution, the Polarizable Continuum Model (PCM) is often used.[7] This model approximates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies in different solvent environments (e.g., water, methanol, cyclohexane).[5]
Relative Energy Calculation: The Gibbs free energy (G) of each tautomer is obtained. The relative stability (ΔG) is then calculated by subtracting the energy of the most stable tautomer from the others.
Caption: Computational workflow for determining tautomer stability.
Essential Guide to the Proper Disposal of Ethyl Oxo(2-oxocyclohexyl)acetate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of eth...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of ethyl oxo(2-oxocyclohexyl)acetate, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle ethyl oxo(2-oxocyclohexyl)acetate with the appropriate personal protective equipment (PPE) to mitigate potential health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Eye Protection: Safety glasses or chemical splash goggles.
Lab Coat: A standard laboratory coat to protect from spills.
Respiratory Protection: If handling outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
All handling and preparation for disposal of ethyl oxo(2-oxocyclohexyl)acetate should be conducted in a well-ventilated laboratory fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for ethyl oxo(2-oxocyclohexyl)acetate, relevant for its safe handling and disposal.
Property
Value
Molecular Formula
C₁₀H₁₄O₄
Molecular Weight
198.22 g/mol
Boiling Point
123-124 °C
Physical State
Solid
GHS Hazard Statements
H302, H315, H319, H335
Data sourced from various chemical suppliers and databases.[1][2][3]
Step-by-Step Disposal Protocol
The proper disposal of ethyl oxo(2-oxocyclohexyl)acetate is a critical final step in the experimental workflow. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of the environment.
Waste Segregation and Containerization
Do Not Mix: Never mix ethyl oxo(2-oxocyclohexyl)acetate waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents, acids, or bases.
Dedicated Container: Collect all ethyl oxo(2-oxocyclohexyl)acetate waste, including contaminated materials like gloves and absorbent pads, in a dedicated, leak-proof, and chemically compatible container. The container must have a secure, tight-fitting lid.
Hazardous Waste Labeling
Proper labeling of the hazardous waste container is a critical regulatory requirement. The label must be clearly legible and securely affixed to the container.
The full chemical name: "Ethyl oxo(2-oxocyclohexyl)acetate" .
The CAS Number: 5396-14-5 .
An accurate indication of the hazards: "Harmful," "Irritant" .[1]
The name and contact information of the generating laboratory or principal investigator.
The date when the first waste was added to the container (accumulation start date).[5][8]
Storage of Chemical Waste
Designated Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
Safe Environment: This area should be away from general laboratory traffic and sources of ignition, such as heat, sparks, or open flames.
Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemically resistant tray or tub, to contain any potential leaks.
Arranging for Disposal
Contact EHS: Do not attempt to dispose of the chemical waste through standard trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.
Provide Information: Inform the EHS office of the contents and quantity of the waste to be collected. Follow their specific procedures for scheduling a waste pickup.
Manifest Tracking: For off-site disposal, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[4]
Disposal of Contaminated Materials
Any materials, such as absorbent pads, gloves, or weighing paper, that are contaminated with ethyl oxo(2-oxocyclohexyl)acetate must be disposed of as hazardous waste. These materials should be collected in the same dedicated hazardous waste container as the pure chemical waste.
Disposal of Empty Containers
Empty containers that previously held ethyl oxo(2-oxocyclohexyl)acetate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[9][10]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of ethyl oxo(2-oxocyclohexyl)acetate.
Caption: Disposal workflow for ethyl oxo(2-oxocyclohexyl)acetate.
Essential Safety and Operational Guide for Handling Ethyl oxo(2-oxocyclohexyl)acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Ethyl oxo(2-oxocyclohexyl)acetate (CAS...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Ethyl oxo(2-oxocyclohexyl)acetate (CAS: 5396-14-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Chemical Identification and Properties
A summary of the key physical and chemical properties of Ethyl oxo(2-oxocyclohexyl)acetate is provided below.
Hazard Identification and Personal Protective Equipment (PPE)
Ethyl oxo(2-oxocyclohexyl)acetate is classified as an irritant and is harmful if swallowed.[2][5] The following personal protective equipment is mandatory to prevent exposure.
Protection Type
Recommended Equipment
Purpose
Eye and Face Protection
Safety glasses with side shields or chemical safety goggles
Not typically required with adequate ventilation. A NIOSH-approved respirator may be necessary if aerosols are generated or ventilation is insufficient.
When transferring, use appropriate tools like a spatula or a pipette.
Keep the container with the chemical closed when not in use.[7][9]
3.3. Post-Handling
Clean the work area thoroughly after use.
Remove and properly dispose of contaminated gloves.
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
4.1. First Aid Measures
Exposure Route
First Aid Procedure
Inhalation
Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[6][7][10]
Skin Contact
Immediately remove contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water. If irritation persists, get medical attention.[6][10][11]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6][11][12]
Ingestion
Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a physician or poison control center immediately.[6][7][11]
4.2. Spill Management
A logical workflow for handling a chemical spill is outlined in the diagram below.
Caption: A high-level workflow for the safe handling of a chemical spill.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Characterization: Ethyl oxo(2-oxocyclohexyl)acetate should be handled as chemical waste.
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste.
Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[13][14] Contaminated materials (e.g., gloves, absorbent pads) should be disposed of in the same manner as the chemical itself.